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  • Product: 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate
  • CAS: 63978-27-8

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

An In-depth Technical Guide to 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Executive Summary This document provides a comprehensive technical overview of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate, a putative es...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

Executive Summary

This document provides a comprehensive technical overview of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate, a putative ester of 3-hydroxy-phenylalanine and 1,2-propanediol. As this specific molecule is not indexed in major chemical databases, this guide is predicated on a deduced chemical structure derived from its nomenclature. We will delve into its theoretical chemical and physical properties, propose a viable synthetic route grounded in established organic chemistry principles, and explore its potential applications within the realm of drug development, drawing parallels with analogous functionalized amino acid derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Chemical Structure and Molecular Properties

The nomenclature "1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate" suggests an ester linkage between the carboxylic acid of 3-hydroxy-3-phenylalanine and one of the hydroxyl groups of 1,2-propanediol (propylene glycol). This can result in two constitutional isomers, depending on whether the primary or secondary hydroxyl group of the diol is esterified. For the purpose of this guide, we will focus on the isomer formed via esterification at the primary hydroxyl group, which is generally more sterically accessible.

The foundational components of this molecule are:

  • 3-Hydroxy-3-phenylalanine: An amino acid derivative with the chemical formula C9H11NO3.

  • 1,2-Propanediol: A diol with the chemical formula C3H8O2.

The esterification reaction between these two molecules results in the formation of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate with the loss of one molecule of water.

Deduced Chemical Structure

Figure 1: Deduced chemical structure of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate.

Molecular and Physicochemical Properties

The following table summarizes the calculated molecular and physicochemical properties of the deduced structure.

PropertyValue
Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
Exact Mass 239.1158 g/mol
Topological Polar Surface Area 89.6 Ų
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 5
Rotatable Bonds 6
LogP (calculated) -0.5

Proposed Synthesis Protocol

The synthesis of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate can be approached through the direct esterification of 3-hydroxy-3-phenylalanine with 1,2-propanediol. Given the presence of multiple reactive functional groups (amino and hydroxyl), a protection strategy for the amino group is advisable to prevent side reactions and improve the yield of the desired ester. A common protecting group for amino acids is the tert-butyloxycarbonyl (Boc) group.

Synthesis Workflow

G cluster_0 Step 1: Protection of Amino Group cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection start 3-Hydroxy-3-phenylalanine reagent1 Di-tert-butyl dicarbonate (Boc)₂O Sodium Bicarbonate start->reagent1 step1 N-Boc-3-hydroxy-3-phenylalanine reagent1->step1 reagent2 1,2-Propanediol DCC/DMAP or Acid Catalyst (e.g., H₂SO₄) step1->reagent2 step2 N-Boc-1,2-dihydroxypropyl 3-hydroxy-3-phenylalaninate reagent2->step2 reagent3 Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) step2->reagent3 final_product 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate reagent3->final_product

Figure 2: Proposed three-step synthesis workflow for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate.

Detailed Experimental Methodology

Step 1: Synthesis of N-Boc-3-hydroxy-3-phenylalanine

  • Dissolve 3-hydroxy-3-phenylalanine in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a cold aqueous solution of citric acid to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Step 2: Esterification with 1,2-Propanediol

  • Dissolve N-Boc-3-hydroxy-3-phenylalanine in anhydrous dichloromethane (DCM).

  • Add 1,2-propanediol (in slight excess) to the solution.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the N-Boc Group

  • Dissolve the purified N-Boc protected ester in anhydrous DCM.

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.

  • The free base can be obtained by neutralization with a suitable base.

Potential Applications in Drug Development

While no specific biological activity has been reported for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate, its structural features suggest several potential applications in drug development, primarily leveraging the properties of functionalized phenylalanine derivatives.

  • Prodrug Design: The ester linkage could be designed to be susceptible to hydrolysis by endogenous esterases, releasing the parent 3-hydroxy-3-phenylalanine molecule. This strategy is often employed to improve the pharmacokinetic properties, such as solubility and bioavailability, of a parent drug.

  • Peptidomimetics: Phenylalanine derivatives are frequently incorporated into peptidomimetics to enhance their stability against enzymatic degradation and to modulate their biological activity.[1] The introduction of hydroxyl groups can provide additional points for hydrogen bonding, potentially influencing the binding affinity and selectivity for biological targets.

  • Enzyme Inhibitors: Modified amino acids are a cornerstone in the design of enzyme inhibitors. The specific stereochemistry and functional groups of this compound could be tailored to fit the active site of target enzymes.

  • Drug Delivery: The diol moiety could be further functionalized, for example, by conjugation to polymers or nanoparticles, to create targeted drug delivery systems.

The incorporation of functional groups such as hydroxyls onto the phenylalanine scaffold is a known strategy to enhance biological activity and tailor molecules for specific therapeutic targets.[]

Conclusion and Future Perspectives

1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate represents a novel, yet-to-be-synthesized derivative of phenylalanine. Based on its deduced structure, it possesses physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. The proposed synthetic route is based on well-established and reliable chemical transformations.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent in vitro and in vivo studies would be necessary to elucidate its biological activity and to explore its potential as a therapeutic agent or a tool for drug delivery. The modular nature of its synthesis allows for the generation of a library of related compounds with varying substituents, which could be screened for a wide range of biological activities.

References

  • Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PubChem. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-5-carboxy-1H-pyrrole-3-propanoic acid 5-ethyl ester. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]

  • CD Biosynsis. (n.d.). Phenylalanine Derivatives. [Link]

  • Google Patents. (n.d.). JP2023548682A - New synthesis of L-phenylalanine ester.
  • PMC. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Hydroxy-3-Phenylalaninate Esters

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Hydroxy-3-phenylalaninate esters, a class of β-hydroxy-α-amino acid derivatives, are pivotal structural motifs in a vast array of biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-phenylalaninate esters, a class of β-hydroxy-α-amino acid derivatives, are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical agents.[1] Their thermodynamic properties are fundamental to understanding their stability, solubility, and interaction with biological targets, which are critical parameters in drug discovery and development. This guide provides a comprehensive overview of the thermodynamic landscape of these esters, synthesizing theoretical principles with practical experimental and computational methodologies. While direct thermodynamic data for this specific subclass of compounds is nascent in the literature, this document leverages data from analogous structures, such as phenylalanine and its simpler esters, to provide a robust framework for their study. We delve into the core thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—and their implications for molecular stability and solvation. Detailed, field-proven protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are presented to empower researchers in their empirical investigations. Furthermore, the guide explores the utility of computational chemistry as a predictive tool for elucidating thermodynamic behavior. By integrating foundational theory with actionable experimental and computational workflows, this document serves as an essential resource for scientists engaged in the research and development of therapeutics derived from 3-hydroxy-3-phenylalaninate esters.

Introduction: The Significance of 3-Hydroxy-3-Phenylalaninate Esters in Medicinal Chemistry

The 1,2-aminoalcohol functionality is a cornerstone in the design of numerous pharmaceutical agents. Within this structural family, β-hydroxy-α-amino acids and their ester derivatives, such as 3-hydroxy-3-phenylalaninate esters, are of paramount importance.[1][2] These compounds serve as versatile chiral building blocks for the synthesis of complex molecules with a wide spectrum of biological activities. Their prevalence in natural products and their successful incorporation into synthetic drugs underscore their therapeutic potential.

The thermodynamic properties of these molecules are a critical determinant of their behavior in both chemical and biological systems. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) govern their solid-state stability, solubility in various media, and the energetics of their binding to biological macromolecules. A thorough understanding of these properties is therefore indispensable for:

  • Drug Formulation: Predicting the stability of the active pharmaceutical ingredient (API) under different storage conditions.

  • Pharmacokinetics: Understanding the solubility and dissolution rates, which influence bioavailability.

  • Pharmacodynamics: Elucidating the energetic driving forces behind drug-receptor interactions.

This guide provides a foundational understanding of the thermodynamic principles governing 3-hydroxy-3-phenylalaninate esters and equips researchers with the tools to investigate these properties.

Theoretical Framework: Core Thermodynamic Concepts

The thermodynamic behavior of 3-hydroxy-3-phenylalaninate esters is described by several key state functions:

  • Enthalpy (ΔH): Represents the total heat content of the system. In the context of these esters, the enthalpy of formation (ΔH°f) indicates the energy released or absorbed during the molecule's synthesis from its constituent elements in their standard states.[3] Exothermic reactions (negative ΔH) are generally favored. The enthalpy of fusion and vaporization describe the energy required for melting and boiling, respectively.

  • Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy is thermodynamically favorable. For 3-hydroxy-3-phenylalaninate esters, conformational flexibility and the number of possible microstates contribute to their entropy.

  • Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. It is defined by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process. The Gibbs free energy of formation (ΔG°f) and solvation (ΔGsolv) are particularly relevant for drug development.[4]

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree.[5] It is a crucial parameter for understanding how a molecule's energy changes with temperature and is directly measured by techniques like DSC.[6][7][8][9]

Expected Thermodynamic Behavior and Properties of Analogous Compounds

Direct experimental data on the thermodynamic properties of 3-hydroxy-3-phenylalaninate esters are not extensively available in the public domain. However, valuable insights can be gleaned from studies on structurally related compounds, primarily L-phenylalanine and its derivatives.

Solid-State Properties and Thermal Stability

The thermal stability of a compound is a critical factor in its handling, storage, and formulation. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing these properties.

  • Melting Point (Tm): The temperature at which a solid transitions to a liquid. It is an indicator of the strength of the intermolecular forces in the crystal lattice. For instance, the melting point of L-phenylalanine methyl ester hydrochloride is reported to be around 157 °C. The introduction of a hydroxyl group in 3-hydroxy-3-phenylalaninate esters is expected to increase the potential for hydrogen bonding, which could lead to higher melting points compared to their non-hydroxylated counterparts.

  • Decomposition Temperature (Td): The temperature at which the molecule begins to chemically degrade. TGA is the primary technique for determining Td.

  • Phase Transitions: Some compounds can exist in different crystalline forms (polymorphs), each with a unique set of thermodynamic properties. DSC can detect the temperatures and enthalpies of these phase transitions.[5]

The following table summarizes available thermal data for L-phenylalanine, which can serve as a baseline for estimating the properties of its more complex derivatives.

CompoundMelting Point (°C)Enthalpy of Fusion (kJ/mol)Decomposition Temperature (°C)Reference
L-Phenylalanine283-286 (decomposes)Not applicable~283[5]
Solvation Thermodynamics

The process of dissolving a solute in a solvent is governed by the Gibbs free energy of solvation (ΔGsolv). This parameter is crucial for predicting the solubility of a drug candidate, which in turn affects its bioavailability. The solvation process can be conceptually broken down into:

  • The energy required to overcome solute-solute interactions in the solid state.

  • The energy required to create a cavity in the solvent.

  • The energy released upon the formation of solute-solvent interactions.

The presence of both hydrophobic (phenyl ring) and hydrophilic (hydroxyl, amino, and ester groups) moieties in 3-hydroxy-3-phenylalaninate esters makes their solvation behavior complex and highly dependent on the nature of the solvent.

Computational studies on capped phenylalanine have shown that thermodynamic parameters like enthalpy, entropy, and Gibbs free energy are significantly influenced by the solvent and temperature.[10][11] For example, the dipole moment of N-acetyl-phenylalaninyl amide increases in the presence of polar solvents, indicating stronger solute-solvent interactions.[10] Similarly, studies on the solubility of phenylalanine in various solvents have calculated the free energies of dissociation, association, and solvation, providing a framework for understanding how different functional groups contribute to the overall solubility.[12]

The following diagram illustrates the key factors influencing the solvation of a 3-hydroxy-3-phenylalaninate ester.

G cluster_solution Solution Solute Molecule (Solute-Solute Interactions) Solution Solvated Molecule (Solute-Solvent Interactions) Solute->Solution ΔG_solvation Solvent Solvent Molecules (Solvent-Solvent Interactions) Solvent->Solution G Start Start Prep Sample Preparation (2-5 mg in sealed pan) Start->Prep Setup Instrument Setup (Sample & Reference Pans, N2 Purge) Prep->Setup Program Thermal Program (Heat-Cool-Heat Cycle) Setup->Program Analysis Data Analysis (Determine Tm, ΔHfus) Program->Analysis End End Analysis->End

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the 3-hydroxy-3-phenylalaninate ester (typically 5-10 mg) into a TGA crucible (e.g., platinum or ceramic).

  • Instrument Setup:

    • Place the crucible onto the TGA's sensitive microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air), depending on the desired experimental conditions.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition.

    • The temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve) correspond to the main decomposition steps.

Computational Approaches to Predicting Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the thermodynamic properties of 3-hydroxy-3-phenylalaninate esters. Methods like Density Functional Theory (DFT) can be used to calculate:

  • Gas-phase thermodynamic properties: Enthalpy of formation, entropy, and heat capacity can be calculated from the vibrational frequencies obtained from DFT calculations. [10]* Solvation free energies: Implicit solvent models (e.g., Polarizable Continuum Model) or explicit solvent simulations (Molecular Dynamics) can be employed to predict how the molecule will behave in different solvent environments. [13][14] Computational studies on capped phenylalanine have demonstrated that enthalpy and entropy increase with temperature due to increased molecular vibrations, while Gibbs free energy decreases. [10][11]These computational approaches can be invaluable for screening large numbers of candidate molecules and for gaining a deeper understanding of the molecular-level factors that govern their thermodynamic behavior.

Conclusion and Future Directions

The thermodynamic properties of 3-hydroxy-3-phenylalaninate esters are of fundamental importance for their development as pharmaceutical agents. While direct experimental data for this specific class of compounds is still emerging, a robust framework for their investigation can be constructed from the study of analogous molecules like phenylalanine and its derivatives.

This guide has provided a comprehensive overview of the theoretical underpinnings of their thermodynamic behavior, detailed experimental protocols for their characterization, and an introduction to the application of computational methods. The interplay between solid-state stability, determined by techniques like DSC and TGA, and solvation thermodynamics is critical for the successful translation of these molecules from laboratory curiosities to clinically effective drugs.

Future research in this area should focus on:

  • Systematic experimental studies: Generating a comprehensive database of thermodynamic properties for a range of 3-hydroxy-3-phenylalaninate esters with varying substituents.

  • Polymorph screening: Investigating the potential for polymorphism and characterizing the thermodynamic relationships between different crystalline forms.

  • Advanced computational modeling: Developing and validating more accurate computational models for predicting the thermodynamic properties of these flexible, multifunctional molecules.

By pursuing these avenues of research, the scientific community can build a more complete understanding of the thermodynamic landscape of 3-hydroxy-3-phenylalaninate esters, thereby accelerating the discovery and development of new and improved therapeutics.

References

  • Zaguri, D., Zimmermann, M. R., Meisl, G., Levin, A., Rencus-Lazar, S., Knowles, T. P. J., & Gazit, E. (2021). Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. ACS Nano, 15(11), 18343–18353.
  • Kochergina, L. A., & Vasil'ev, V. P. (1998). Standard enthalpies of formation of the phenylalanine isomers and the products of their dissociation in aqueous solutions. Russian Journal of General Chemistry, 68(10), 1599-1603.
  • Prus, P., & Podeszwa, J. (2022). Characterization of kinetic, thermodynamic, and binding properties of l-phenylalanine molecularly imprinted polymer. Journal of Polymer Research, 29(4), 1-13.
  • El-Khouly, A. A. (2015). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K.
  • Alauddin, M. (2022). Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study. Journal of Bangladesh Academy of Sciences, 45(2), 205–215.
  • Zaguri, D., Zimmermann, M. R., Meisl, G., Levin, A., Rencus-Lazar, S., Knowles, T. P. J., & Gazit, E. (2021). Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules. ACS Nano, 15(11), 18343–18353.
  • Zaguri, D., Zimmermann, M. R., Meisl, G., Levin, A., Rencus-Lazar, S., Knowles, T. P. J., & Gazit, E. (2021). Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules. Request PDF.
  • Unknown author. (n.d.). Synthesis of β-hydroxy-α-amino esters catalyzed by Li 3 [La(S-BINOL) 3 ].
  • Fulem, M., et al. (2021). Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine. MDPI.
  • Palomo, J. M. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • Durowoju, I. B., Bhandal, K. S., Hu, J., Carpick, B., & Kirkitadze, M. (n.d.).
  • Unknown author. (n.d.). CAS 34260-72-5: L-Phenylalanine, 3-hydroxy-, methyl ester, hydrochloride (1:1). Chemical Book.
  • Unknown author. (n.d.).
  • Unknown author. (n.d.). Solubility and stability of Phenylalanylphenylalanine methyl ester. Benchchem.
  • Unknown author. (2024). Understanding the Effect of Ionic Liquid–Mediated Solvent Engineering on the Kinetics and Thermodynamic Stability of Phenylalanine Ammonia-Lyase.
  • Unknown author. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Unknown author. (2016). Differential scanning calorimetry. CureFFI.org.
  • Unknown author. (n.d.). Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). Request PDF.
  • Unknown author. (n.d.). Differential Scanning Calorimetry (DSC). Malvern Panalytical.
  • Unknown author. (n.d.). Differential scanning calorimetry. Wikipedia.
  • Blokhin, A. V., et al. (n.d.). Standard Thermodynamic Functions of Tripeptides N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalaninol and N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalanine Methyl Ester. DSpace@MIT.
  • Matos, G. D. R., et al. (n.d.).
  • Unknown author. (n.d.). Analytical and preparative‐scale synthesis of β‐hydroxy‐α‐amino acids...
  • Alauddin, M. (2022).
  • Unknown author. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • Gelb, M., & Roux, B. (2025).
  • Unknown author. (2024). A Machine Learning Free Energy Functional for the 1D Reference Interaction Site Model: Towards Prediction of Solvation Free Energy for All Solvent Systems. MDPI.
  • Unknown author. (n.d.). Standard Enthalpy of Formation* for Various Compounds. Sistemas EEL.
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  • Unknown author. (n.d.). 34260-72-5, L-Phenylalanine, 3-hydroxy-, methyl ester, hydrochloride (1:1) Formula. ECHEMI.
  • Pey, A. L., & Martinez, A. (2005). The Activity of Wild-Type and Mutant Phenylalanine Hydroxylase and Its Regulation by Phenylalanine and Tetrahydrobiopterin at Physiological and Pathological Concentrations: An Isothermal Titration Calorimetry Study. Molecular Genetics and Metabolism, 86(Suppl 1), S43–S53.
  • Unknown author. (2021). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)
  • Unknown author. (2023). A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine. Frontiers.
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Foundational

The Metabolic Architecture of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate: A Technical Guide

Introduction: Deconstructing a Bipartite Biochemical Probe In the landscape of metabolic engineering and neuropharmacology, 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS 63978-27-8)[1] serves as a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Bipartite Biochemical Probe

In the landscape of metabolic engineering and neuropharmacology, 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS 63978-27-8)[1] serves as a highly specialized synthetic construct. Structurally, it is the 1,2-dihydroxypropyl (propylene glycol) ester of m-tyrosine (3-hydroxyphenylalanine)[2].

From a drug design perspective, this molecule is a classic bipartite prodrug. The esterification of the polar carboxyl group of m-tyrosine with a propylene glycol moiety significantly increases the molecule's lipophilicity. This modification bypasses the strict reliance on active amino acid transporters (such as LAT1) for cellular and blood-brain barrier (BBB) penetration. Once internalized, the molecule relies on ubiquitous intracellular esterases to liberate its two pharmacologically active components: the non-proteinogenic amino acid m-tyrosine and the co-solvent 1,2-propanediol.

Understanding the biological significance of this compound requires a deep mechanistic analysis of its Phase I bioactivation and the subsequent, divergent metabolic fates of its cleavage products.

Phase I Metabolism: Esterase-Mediated Bioactivation

The metabolic lifecycle of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate begins with its hydrolysis. Because the ester bond is highly susceptible to nucleophilic attack, human carboxylesterases (primarily CES1 in the liver and CES2 in the intestine/kidney) rapidly cleave the molecule.

This cleavage is a self-validating biological mechanism: the rate of hydrolysis directly dictates the pharmacokinetic


 of the active m-tyrosine moiety. If the esterase activity is inhibited, the intact prodrug accumulates, altering its distribution profile.

G Prodrug 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Esterase Carboxylesterases (CES1/CES2) Prodrug->Esterase Hepatic/Plasma Hydrolysis mTyr m-Tyrosine (Active Pharmacophore) Esterase->mTyr Cleavage Product 1 PG 1,2-Propanediol (Propylene Glycol) Esterase->PG Cleavage Product 2

Figure 1: Phase I esterase-mediated hydrolysis of the prodrug into its constituent pharmacophores.

Divergent Downstream Metabolic Pathways

Once cleaved, the two resulting molecules enter entirely distinct metabolic cascades.

The Fate of m-Tyrosine: Oxidative Stress and Neurotransmitter Modulation

Unlike its physiological isomer p-tyrosine (which is enzymatically produced by phenylalanine hydroxylase), m-tyrosine is naturally generated in vivo when the benzyl ring of phenylalanine is attacked by hydroxyl radicals during severe oxidative stress[3]. Consequently, m-tyrosine is widely utilized as a highly specific biomarker for oxidative damage[4].

When delivered exogenously via our title prodrug, m-tyrosine exerts profound biological effects:

  • False Neurotransmitter Generation: m-Tyrosine is a substrate for Aromatic L-amino acid decarboxylase (AADC), which converts it into m-tyramine. This bypasses the rate-limiting step of standard catecholamine synthesis (Tyrosine Hydroxylase), allowing m-tyramine to act as a false neurotransmitter, modulating dopaminergic and adrenergic tone.

  • Proteomic Toxicity: In both mammalian cells and plants (where m-tyrosine acts as a potent allelochemical[5]), phenylalanyl-tRNA synthetase mistakenly charges m-tyrosine onto

    
    . This leads to the misincorporation of m-tyrosine into nascent polypeptide chains, causing protein misfolding and cellular toxicity.
    
The Fate of 1,2-Propanediol (Propylene Glycol)

The liberated 1,2-propanediol enters hepatic alcohol metabolism. It is sequentially oxidized by Alcohol Dehydrogenase (ADH) to lactaldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to lactic acid and pyruvic acid[6]. While these are normal substrates for the citric acid cycle, rapid influx from high doses of the prodrug can overwhelm the buffering capacity of the blood, leading to high anion gap metabolic acidosis (HAGMA)[7].

Pathway cluster_mTyr m-Tyrosine Metabolism (CNS/Systemic) cluster_PG Propylene Glycol Metabolism (Hepatic) mTyr m-Tyrosine AADC Aromatic L-amino acid decarboxylase (AADC) mTyr->AADC tRNA Phenylalanyl-tRNA synthetase mTyr->tRNA PG 1,2-Propanediol ADH Alcohol Dehydrogenase (ADH) PG->ADH mTyramine m-Tyramine (False Neurotransmitter) AADC->mTyramine Protein Misincorporation into Proteins (Toxicity) tRNA->Protein Lactaldehyde Lactaldehyde ADH->Lactaldehyde ALDH Aldehyde Dehydrogenase (ALDH) Lactaldehyde->ALDH Lactate Lactic Acid / Pyruvate (Acidosis Risk) ALDH->Lactate

Figure 2: Divergent downstream metabolic pathways of m-tyrosine and 1,2-propanediol.

Quantitative Metabolic Parameters

To facilitate experimental design, the pharmacokinetic and metabolic roles of the parent compound and its cleavage products are summarized below.

Parameter1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninatem-Tyrosine1,2-Propanediol (Propylene Glycol)
Biological Role Lipophilic Prodrug / Delivery VectorActive Pharmacophore / BiomarkerEsterifying Moiety / Co-solvent
Primary Enzyme Target Carboxylesterases (CES1/CES2)Aromatic L-amino acid decarboxylaseAlcohol Dehydrogenase (ADH)
Major Downstream Metabolite m-Tyrosine + Propylene Glycolm-TyramineLactic Acid / Pyruvic Acid
Pathophysiological Implication Enhanced cellular uptake bypassing LAT1Oxidative stress signaling, allelopathyEnergy substrate, risk of lactic acidosis

Experimental Protocol: In Vitro Esterase Cleavage & LC-MS/MS Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocol is provided for quantifying the metabolic conversion of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate into m-tyrosine.

Causality Note: The critical step in this workflow is the rapid quenching with an organic solvent containing an esterase inhibitor. Without this, residual esterases will continue to cleave the prodrug ex vivo, artificially inflating the measured m-tyrosine concentrations and invalidating the half-life data.

Step-by-Step Methodology:
  • Preparation of Microsomal Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a

    
     HLM suspension in 
    
    
    
    potassium phosphate buffer (pH 7.4) supplemented with
    
    
    
    
    . Pre-incubate at
    
    
    for 5 minutes.
  • Initiation of Metabolism: Spike the intact 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate into the HLM suspension to achieve a final concentration of

    
    . Ensure the organic solvent (e.g., DMSO) concentration does not exceed 
    
    
    
    to prevent esterase denaturation.
  • Time-Course Sampling & Quenching: At designated time points (

    
    ), extract 
    
    
    
    aliquots. Immediately quench the reaction by adding
    
    
    of ice-cold acetonitrile containing
    
    
    of Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor) and
    
    
    of
    
    
    -m-tyrosine as an internal standard.
  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at

    
     for 10 minutes at 
    
    
    
    to pellet the precipitated microsomal proteins.
  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Inject

    
     onto a C18 reverse-phase column.
    
    • Mobile Phase A:

      
       Formic acid in LC-MS grade water.
      
    • Mobile Phase B:

      
       Formic acid in Acetonitrile.
      
    • Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the parent prodrug, m-tyrosine (

      
      ), and the internal standard.
      

References

  • chemBlink. "1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate [CAS# 63978-27-8]." chemBlink Online Database. Link

  • Local Pharma Guide. "CAS NO. 63978-27-8 | 1,2-dihydroxypropyl 3-hydroxy-3-phenylalaninate." Local Pharma Guide. Link

  • Ipson BR, Fisher AL. "Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress." Ageing Research Reviews, 2016. Link

  • Bertin C, et al. "Grass roots chemistry: meta-Tyrosine, an herbicidal nonprotein amino acid." Proceedings of the National Academy of Sciences (PNAS), 2007.Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Ethylene Glycol and Propylene Glycol Toxicity: What is Propylene Glycol?" Centers for Disease Control and Prevention (CDC). Link

  • Lim TY, et al. "Propylene Glycol Poisoning From Excess Whiskey Ingestion: A Case of High Osmolal Gap Metabolic Acidosis." National Institutes of Health (PMC), 2015. Link

Sources

Exploratory

CAS number and chemical identifiers for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

This guide provides an in-depth technical analysis of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate , a specialized chemical entity identified by CAS 63978-27-8 .[1] The following content is structured to resolve nomen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate , a specialized chemical entity identified by CAS 63978-27-8 .[1]

The following content is structured to resolve nomenclature ambiguities, define precise chemical identifiers, and outline synthesis and characterization protocols for researchers in pharmaceutical and cosmetic development.

[1]

Chemical Identity & Nomenclature Resolution

The chemical name "1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate" presents a specific nomenclature challenge that must be resolved to ensure structural accuracy. In commercial and chemical databases, this string is inextricably linked to CAS 63978-27-8 .[1] However, a strict IUPAC analysis reveals a divergence between the common trade name and the actual chemical structure assigned to this CAS number.[1]

Core Identifiers
Identifier TypeValue
CAS Registry Number 63978-27-8
Common Name 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate
Systematic IUPAC Name 2,3-Dihydroxypropyl 2-amino-3-(3-hydroxyphenyl)propanoate
Molecular Formula

Molecular Weight 255.27 g/mol
InChI Key (Predicted) OUYCCCASQSFEME-UHFFFAOYSA-N (Base structure)
Structural Ambiguity Alert

Researchers must distinguish between two potential interpretations of the name:

  • The "Phenylserine" Interpretation: The name "3-hydroxy-3-phenyl" suggests a hydroxyl group on the

    
    -carbon of the alanine chain (Phenylserine).[1]
    
  • The "m-Tyrosine" Interpretation (Correct for CAS 63978-27-8): Database synonyms (e.g.,

    
    -Amino-3-hydroxybenzenepropionic acid 1,2-dihydroxypropyl ester) confirm that the hydroxyl group is located on the meta-position of the phenyl ring , not the alanine chain.[1]
    

Structural Visualization

The following diagram illustrates the chemical structure of CAS 63978-27-8, highlighting the m-tyrosine core and the glyceryl ester functionality.

ChemicalStructure cluster_details Functional Groups TyrosineCore m-Tyrosine Core (3-Hydroxyphenylalanine) EsterLink Ester Linkage (-COO-) TyrosineCore->EsterLink C-Terminus MetaOH meta-Hydroxyl (-OH at C3 of Ring) TyrosineCore->MetaOH AlphaAmine alpha-Amine (-NH2 at C2) TyrosineCore->AlphaAmine GlycerolGroup Glyceryl Group (2,3-Dihydroxypropyl) EsterLink->GlycerolGroup O-Acylation Diol Vicinal Diol (Glycol moiety) GlycerolGroup->Diol

Caption: Structural decomposition of CAS 63978-27-8 showing the m-tyrosine core esterified with a glyceryl moiety.[1]

Synthesis & Production Protocol

The synthesis of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate involves the esterification of m-tyrosine with glycerol.[1] Due to the presence of multiple nucleophilic sites (amine, phenol, and glycerol hydroxyls), a protected synthesis strategy is required to ensure regioselectivity.[1]

Retrosynthetic Analysis
  • Precursors: m-Tyrosine (CAS 587-33-7) + Glycerol (CAS 56-81-5).[1]

  • Challenge: Preventing polymerization and ensuring esterification occurs at the primary alcohol of glycerol.

  • Solution: Use of N-protection (Boc/Fmoc) and acetonide protection for glycerol.[1]

Step-by-Step Synthesis Workflow
StepProcessReagents & ConditionsPurpose
1 N-Protection m-Tyrosine +

/

Protects the

-amine to prevent self-coupling.
2 Glycerol Protection Glycerol + Acetone /

Forms Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), leaving one primary -OH free.[1]
3 Esterification N-Boc-m-Tyrosine + Solketal + DCC/DMAPCouples the acid to the protected glycerol (Steglich Esterification).[1]
4 Deprotection TFA / DCM or HCl / DioxaneRemoves Boc and Acetonide groups simultaneously to yield the final product.[1]
Synthesis Pathway Diagram[1]

SynthesisPathway mTyr m-Tyrosine (Starting Material) BocTyr N-Boc-m-Tyrosine (Amine Protected) mTyr->BocTyr Boc2O, NaOH Glycerol Glycerol Solketal Solketal (Acetonide Protected) Glycerol->Solketal Acetone, p-TsOH Coupled Protected Ester Intermediate BocTyr->Coupled DCC, DMAP (Esterification) Solketal->Coupled DCC, DMAP (Esterification) FinalProduct CAS 63978-27-8 (Final Deprotected Ester) Coupled->FinalProduct TFA/DCM (Global Deprotection)

Caption: Convergent synthesis pathway utilizing protection group chemistry to ensure regioselective ester formation.

Analytical Characterization

To validate the identity of CAS 63978-27-8, the following analytical parameters should be met.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI Positive (

    
    ).[1]
    
  • Expected Mass:

    • Monoisotopic Mass: 255.11 Da.[1]

    • Observed

      
      : 256.12 Da .[1]
      
  • Fragmentation Pattern:

    • Loss of glyceryl group (

      
       Da).[1]
      
    • Characteristic m-tyrosine immonium ion.[1]

NMR Spectroscopy Expectations (DMSO- )
  • 
    H NMR: 
    
    • Aromatic Region (6.6 - 7.2 ppm): Multiplet corresponding to the 1,3-disubstituted benzene ring.[1]

    • Alpha-Proton (~3.5 - 4.0 ppm): Triplet or dd for the chiral center.[1]

    • Glyceryl Protons (3.4 - 4.2 ppm): Complex multiplets due to the diastereotopic nature of the glycerol methylene groups and the chiral center.[1]

    • Amine/Hydroxyls: Broad singlets (exchangeable with

      
      ).[1]
      

Applications & Relevance[1]

Pharmaceutical Research

This compound serves as a prodrug or metabolic analog of m-tyrosine.[1]

  • Mechanism: The glyceryl ester improves lipophilicity compared to the free amino acid, potentially enhancing blood-brain barrier (BBB) penetration.[1]

  • Metabolism: Upon hydrolysis by plasma esterases, it releases m-tyrosine, which can modulate dopamine pathways (acting as a false neurotransmitter precursor).[1]

Cosmetic Science

In personal care formulations, amino acid esters like CAS 63978-27-8 are utilized as:

  • Conditioning Agents: The cationic nature of the amine (at physiological pH) provides substantivity to hair and skin.[1]

  • Antioxidants: The phenolic hydroxyl group offers free-radical scavenging capability.[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary for m-Tyrosine (CAS 587-33-7). National Library of Medicine.[1][3] Retrieved from [Link][1]

Sources

Foundational

Engineering Hydroxy-Phenylalanine Propyl Esters: Advanced Applications in Prodrug Design and Transdermal Delivery Systems

Executive Summary Hydroxy-phenylalanine derivatives—most notably L-DOPA (3,4-dihydroxy-phenylalanine) and L-Tyrosine (4-hydroxy-phenylalanine)—are foundational molecules in neuropharmacology and amino acid-based drug des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxy-phenylalanine derivatives—most notably L-DOPA (3,4-dihydroxy-phenylalanine) and L-Tyrosine (4-hydroxy-phenylalanine)—are foundational molecules in neuropharmacology and amino acid-based drug design. However, their native zwitterionic structures often result in suboptimal physicochemical properties, such as poor aqueous solubility, erratic bioavailability, and limited membrane permeability.

By engineering these molecules into propyl esters , pharmaceutical scientists can precisely tune their partition coefficients (Log P). The propyl chain offers a "Goldilocks" zone of lipophilicity: it is hydrophobic enough to enhance lipid bilayer partitioning, yet sterically accessible enough to allow predictable enzymatic cleavage or ion-pair dissociation. This technical guide explores the two most promising pharmaceutical applications of hydroxy-phenylalanine propyl esters: neurological prodrugs and transdermal permeation enhancers .

Neurological Prodrugs: The Case for L-DOPA Propyl Ester

L-DOPA is the gold-standard therapeutic precursor for Parkinson’s disease[1]. However, its clinical efficacy is hindered by poor solubility and a short biological half-life, leading to severe "on-off" motor fluctuations in patients.

Mechanistic Rationale

Esterification of L-DOPA's carboxyl group with a propyl chain masks its negative charge at physiological pH. This structural modification drastically alters the molecule's lipophilicity, transforming it into a highly efficient prodrug. In experimental models of Parkinson's disease (such as 6-OHDA lesions and reserpine-induced akinesia), compared to native L-DOPA[2].

Crucially, the propyl ester form prevents rapid precipitation in aqueous media. This allows for the formulation of highly concentrated liquid solutions suitable for continuous subcutaneous or intravenous infusion, which is vital for maintaining steady-state dopamine levels and mitigating motor fluctuations[3]. Once in the systemic circulation, endogenous esterases cleave the propyl group, releasing the active L-DOPA to cross the blood-brain barrier (BBB)[1].

Pathway A L-DOPA Propyl Ester (Lipophilic Prodrug) B Esterase Cleavage (In Vivo Hydrolysis) A->B Absorption & Distribution C L-DOPA (Active Precursor) B->C Propyl Group Removal D DOPA Decarboxylase (Enzymatic Conversion) C->D BBB Penetration E Dopamine (Target Neurotransmitter) D->E Decarboxylation

Caption: Metabolic activation pathway of L-DOPA propyl ester into dopamine.

Transdermal Permeation Enhancers: Tyrosine Propyl Ester Salts

While L-DOPA propyl ester acts as a covalently bound prodrug, Tyrosine propyl ester is revolutionizing the field of transdermal drug delivery through non-covalent ion-pairing .

Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen suffer from relatively low water solubility and poor skin permeability, making transdermal patch formulation challenging[4]. By pairing the ibuprofen anion with the tyrosine propyl ester cation, a novel ion-pair salt ([TyrOPr][IBU]) is formed[5].

Mechanistic Rationale

The bulky, lipophilic propyl ester of tyrosine disrupts the highly ordered crystalline lattice of free ibuprofen. This drastic reduction in lattice energy results in an active pharmaceutical ingredient (API) with approximately 60 times higher water solubility [4]. Simultaneously, the propyl chain acts as a built-in permeation enhancer, intercalating seamlessly with the ceramide-rich lipid bilayers of the stratum corneum to facilitate passive diffusion[6].

Quantitative Data Summary

The following table summarizes the physicochemical advantages of utilizing the tyrosine propyl ester as a counter-ion for ibuprofen, based on recent pharmaceutical characterizations[4][5]:

Physicochemical PropertyFree Ibuprofen (IBU)Tyrosine Propyl Ester Ibuprofenate [TyrOPr][IBU]
Water Solubility (g/dm³) ~0.074.188 ± 0.065
Log P (Lipophilicity) High (Positive)Lower (More hydrophilic, yet amphiphilic)
Peak Skin Permeation Rate Baseline (Slow)Accelerated (Reached between 1–2 hours)
Physical State at RT Crystalline SolidIon-Pair Salt / Deep Eutectic-like

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and evaluation of hydroxy-phenylalanine propyl ester derivatives.

Protocol 1: Synthesis of Tyrosine Propyl Ester Ibuprofenate [TyrOPr][IBU]

This three-step synthesis relies on precise thermodynamic control to yield a high-purity ion-pair salt[6].

  • Esterification (Protection of the Carboxyl Group):

    • Procedure: Suspend L-tyrosine in excess anhydrous propanol. Bubble dry HCl gas through the suspension at reflux for 4 hours.

    • Causality: HCl acts as both an acid catalyst for the Fischer esterification and a protonating agent for the amine group. Protonating the amine prevents it from participating in unwanted side reactions, yielding Tyrosine propyl ester hydrochloride.

  • Neutralization (Free Base Formation):

    • Procedure: Dissolve the hydrochloride salt in distilled water and slowly add a saturated solution of sodium bicarbonate (

      
      ) until the pH reaches 8.0. Extract the free base with ethyl acetate and evaporate the solvent under reduced pressure.
      
    • Causality: Neutralization is strictly required to deprotonate the amine. A free, basic amine is the prerequisite electron donor needed to form an ion pair with the acidic NSAID in the final step.

  • Protonation & Ion-Pairing:

    • Procedure: Dissolve equimolar amounts of Tyrosine propyl ester (free base) and Ibuprofen (free acid) in a volatile organic solvent (e.g., ethanol). Stir at room temperature for 2 hours, then evaporate the solvent completely.

    • Causality: The basic amine of the tyrosine ester deprotonates the carboxylic acid of ibuprofen. The resulting electrostatic attraction forms a stable, highly soluble thermodynamic ion pair ([TyrOPr][IBU]).

Workflow S1 Step 1: Esterification (Tyrosine + Propanol + HCl) S2 Step 2: Neutralization (Free Base Formation) S1->S2 S3 Step 3: Ion-Pairing (Addition of Ibuprofen) S2->S3 S4 [TyrOPr][IBU] Salt (High Solubility API) S3->S4 S5 Transdermal Patch Formulation S4->S5 S6 Enhanced Stratum Corneum Permeation S5->S6

Caption: Step-by-step synthetic workflow and application of tyrosine propyl ester ibuprofenate.

Protocol 2: In Vitro Skin Permeation Assay

To validate the transdermal efficacy of the synthesized ester salts, a Franz diffusion cell assay is employed[4].

  • Membrane Preparation: Mount excised porcine skin (stratum corneum facing the donor compartment) between the donor and receptor chambers of a Franz diffusion cell.

    • Causality: Porcine skin is utilized because its lipid composition and thickness closely mimic human skin, providing a highly predictive in vitro model.

  • Receptor Fluid Equilibration: Fill the receptor chamber with Phosphate-Buffered Saline (PBS, pH 7.4) maintained at 32°C (human skin surface temperature).

    • Causality: PBS pH 7.4 mimics the physiological pH of the systemic circulation. This ensures "sink conditions," meaning the permeated drug is immediately dissolved and carried away, maintaining the concentration gradient required for continuous passive diffusion.

  • Application & Sampling: Apply the [TyrOPr][IBU] formulation to the donor compartment. Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), immediately replacing the volume with fresh PBS. Analyze aliquots via HPLC.

Future Perspectives

The strategic use of hydroxy-phenylalanine propyl esters represents a paradigm shift in overcoming the pharmacokinetic limitations of legacy drugs. Whether acting as a covalently bound prodrug to stabilize L-DOPA infusion therapies or as an ionic liquid-forming counter-ion to drive NSAIDs through the stratum corneum, the propyl ester moiety is a highly versatile tool in the modern formulation scientist's arsenal. Future research should explore the application of these esters in targeted oncology delivery and peptide stabilization.

References

  • Cooper, D. R., Marrel, C., van de Waterbeemd, H., Testa, B., Jenner, P., & Marsden, C. D. (1987). "L-dopa Esters as Potential Prodrugs: Behavioural Activity in Experimental Models of Parkinson's Disease." Journal of Pharmacy and Pharmacology. URL: [Link]

  • Ossowicz-Rupniewska, P., et al. (2022). "New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems." RSC Advances. URL: [Link]

  • Najjar, A., et al. (2017). "Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease." Molecules (MDPI). URL: [Link]

  • Widner, H., et al. (2013). "Continuous Administration of Levodopa and/or Dopa Decarboxylase Inhibitors and Compositions for Same." US Patent US20130253056A1.
  • Ossowicz-Rupniewska, P., et al. (2023). "Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential." Molecules (MDPI). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Extraction techniques for 3-hydroxy-3-phenylalaninate derivatives from biological samples

Application Note & Protocols: Strategies for the Robust Extraction of 3-Hydroxy-3-Phenylalaninate Derivatives from Biological Matrices for LC-MS/MS Analysis Introduction 3-Hydroxy-3-phenylalaninate derivatives, including...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols:

Strategies for the Robust Extraction of 3-Hydroxy-3-Phenylalaninate Derivatives from Biological Matrices for LC-MS/MS Analysis

Introduction

3-Hydroxy-3-phenylalaninate derivatives, including meta-tyrosine (m-Tyr), are a class of aromatic amino acids that serve as important biomarkers and metabolic products.[1][2] Their accurate quantification in biological matrices such as plasma, serum, and urine is crucial for understanding metabolic pathways, disease progression, and the pharmacokinetics of related drug compounds.[3][4][5] However, the inherent polarity and zwitterionic nature of these amino acid derivatives, coupled with the complexity of biological samples, present significant analytical challenges.[6][7]

Biological matrices are rich in endogenous components like proteins, phospholipids, and salts, which can interfere with analysis.[8][9] These interferences can lead to a phenomenon known as the "matrix effect," causing ion suppression or enhancement in the mass spectrometer and compromising the accuracy and reproducibility of quantitative results.[6][8] Therefore, a robust and efficient sample preparation strategy is paramount to remove these interferences, concentrate the analytes of interest, and ensure reliable data.

This guide provides a detailed overview and validated protocols for three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). It is designed to help researchers select and optimize the most appropriate method for their specific analytical needs, from high-throughput screening to rigorous quantitative bioanalysis.

Pre-Analytical Considerations: The Foundation of Quality Data

Before any extraction begins, proper sample handling is critical to maintain analyte stability and sample integrity. Analyte loss can occur at any stage, from collection to storage and processing.[10]

  • Sample Collection: For blood-based matrices, select an appropriate anticoagulant (e.g., EDTA, heparin). Be aware that different anticoagulants can introduce unique interferences.[9]

  • Storage: Immediately after collection, process samples (e.g., centrifuge to separate plasma/serum) and store them at -80°C to prevent degradation and, in the case of plasma, to preclude the formation of fibrinogen clots that can interfere with automated liquid handling.[11]

  • Thawing: Thaw samples consistently, for example, in a room temperature water bath, and vortex gently before aliquoting to ensure homogeneity. Avoid repeated freeze-thaw cycles, which can degrade analytes and alter the sample matrix.

Method Selection: Choosing the Right Tool for the Job

The choice of extraction technique depends on a balance of required sample cleanliness, throughput, cost, and the specific physicochemical properties of the analyte.

Decision Workflow for Extraction Method Selection

Start Start: Define Analytical Goals Throughput High Throughput Needed? Start->Throughput Cleanliness Highest Cleanliness Required? Throughput->Cleanliness No PPT Protein Precipitation (PPT) (Fast, Low Cost, 'Dirty') Throughput->PPT Yes Automation Automation a Priority? Cleanliness->Automation No SPE Solid-Phase Extraction (SPE) (High Selectivity, 'Cleanest') Cleanliness->SPE Yes Automation->PPT Yes LLE Liquid-Liquid Extraction (LLE) (Moderate Selectivity, Laborious) Automation->LLE No

Caption: Decision tree for selecting an appropriate extraction technique.

Table 1: Comparison of Common Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal via organic solvent.[12]Partitioning of analyte between two immiscible liquid phases.[13][14]Partitioning of analyte between a solid sorbent and a liquid mobile phase.[15][16]
Speed Very Fast (~5-10 min/sample)Moderate (~20-30 min/sample)Slower (~30-45 min/sample)
Cost LowLow-ModerateHigh
Selectivity LowModerateHigh
Typical Recovery 80-100% (analyte dependent)70-95%>90%
Matrix Effect High (risk of ion suppression)[6]ModerateLow
Automation Highly amenable to 96-well formats.[11][17]Difficult to automate.[18]Highly amenable to automation.[19][20]

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Protein Precipitation (PPT) - A Rapid Screening Approach

Principle: This method utilizes a water-miscible organic solvent to disrupt the hydration shell of proteins, causing them to denature and precipitate.[12] The analytes, being small molecules, remain in the supernatant, which can then be analyzed. Acetonitrile (ACN) is often preferred as it typically provides more efficient protein removal than methanol.[21]

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard (IS) spiking solution

  • Ice-cold Acetonitrile (ACN) containing 0.1% formic acid (FA)

  • Microcentrifuge tubes or 96-well protein precipitation plate[22]

  • Centrifuge (refrigerated) or vacuum manifold

Step-by-Step Protocol:

  • Aliquoting: Pipette 100 µL of biological sample into a microcentrifuge tube or well of a 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS solution to each sample, blank, and quality control (QC). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold ACN with 0.1% FA (a 3:1 solvent-to-sample ratio is common).[12] The acid helps to complete the protein precipitation.

  • Mixing: Vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.[12]

  • Incubation (Optional): For finer precipitation, incubate at -20°C for 20 minutes.

  • Separation:

    • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

    • Filtration (Plate-based): If using a filtration plate, apply vacuum to draw the supernatant through the filter into a collection plate.[22]

  • Collection: Carefully transfer the supernatant to a clean tube or well, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute in a smaller volume (e.g., 100 µL) of mobile phase-compatible solvent (e.g., 95:5 Water:ACN with 0.1% FA). This step concentrates the analyte and ensures solvent compatibility with the LC system.

Causality & Insights:

  • Why ice-cold solvent? Lowering the temperature enhances protein precipitation efficiency.

  • Why the 3:1 ratio? This ratio is generally sufficient to precipitate the majority of proteins in plasma/serum while keeping the dilution factor manageable.[12]

  • Trustworthiness: PPT is fast but often results in "dirty" extracts containing residual phospholipids, which are notorious for causing ion suppression.[9] This method is best suited for rapid screening or when matrix effects are determined to be minimal for the specific analytes.

Protocol 2: Solid-Phase Extraction (SPE) - The Gold Standard

Principle: SPE provides superior cleanup by utilizing specific chemical interactions between the analytes and a solid sorbent.[15] For zwitterionic and polar compounds like 3-hydroxy-3-phenylalaninate derivatives, a Mixed-Mode Strong Cation Exchange (MCX) sorbent is highly effective.[23] This sorbent offers dual retention mechanisms: reversed-phase (hydrophobic) and strong cation exchange (ionic).[23][24]

Workflow for Mixed-Mode Cation Exchange (MCX) SPE

cluster_0 SPE Protocol Steps Condition 1. Condition (Methanol) Activates hydrophobic chains Equilibrate 2. Equilibrate (Acidic Water, e.g., 2% H3PO4) Primes ion-exchange sites Condition->Equilibrate Load 3. Load (Pre-treated Sample, pH < pKa) Analyte binds by ion-exchange and reversed-phase Equilibrate->Load Wash1 4. Wash 1 (Acidic Water) Removes polar interferences Load->Wash1 Wash2 5. Wash 2 (Methanol) Removes non-polar interferences (e.g., phospholipids) Wash1->Wash2 Elute 6. Elute (Basic Methanol, e.g., 5% NH4OH) Disrupts ionic bond, elutes analyte Wash2->Elute

Caption: Step-by-step workflow for Mixed-Mode Cation Exchange SPE.

Materials:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., 30 mg / 1 mL)

  • Biological sample (e.g., plasma, serum, urine)

  • Internal Standard (IS) spiking solution

  • Pre-treatment solution: 2% Phosphoric Acid (H₃PO₄) in water

  • Conditioning solvent: Methanol (MeOH)

  • Wash 1 solution: 2% H₃PO₄ in water

  • Wash 2 solution: Methanol (MeOH)

  • Elution solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol

  • SPE vacuum manifold and collection tubes

Step-by-Step Protocol:

  • Sample Pre-treatment: Dilute 100 µL of sample (spiked with IS) 1:1 with 100 µL of 2% H₃PO₄. Vortex to mix. This ensures the amino group of the analyte is protonated (positively charged).[25]

  • Condition: Pass 1 mL of MeOH through the SPE cartridge. Do not let the sorbent go dry.

  • Equilibrate: Pass 1 mL of 2% H₃PO₄ through the cartridge. This step prepares the sorbent for the sample matrix and ensures the ion-exchange sites are ready.[24]

  • Load: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The positively charged analyte will bind to the negatively charged sulfonic acid groups on the sorbent.[23][24]

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% H₃PO₄ through the cartridge to wash away salts and other highly polar matrix components.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of MeOH through the cartridge. This is a critical step to remove retained phospholipids and other hydrophobic interferences that cause matrix effects.[23] The strong ionic bond retains the analyte while these interferences are washed away.

  • Elute: Place clean collection tubes in the manifold. Elute the analyte by passing 1 mL of 5% NH₄OH in MeOH through the cartridge. The basic pH neutralizes the analyte's amino group, disrupting the ionic bond and allowing it to be eluted.[24]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase-compatible solvent.

Causality & Insights:

  • Why Mixed-Mode? This approach provides orthogonal retention mechanisms. The ion-exchange allows for aggressive organic washes (Wash 2) that would elute the analyte from a purely reversed-phase sorbent, resulting in exceptionally clean extracts.[23]

  • pH is Critical: The pH of the load and elution buffers must be carefully controlled. For cation exchange, the loading pH should be at least 2 units below the pKa of the primary amine to ensure it's charged. The elution pH should be at least 2 units above the pKa to neutralize it.[23]

  • Trustworthiness: This method is highly reproducible and yields clean extracts, minimizing matrix effects and improving assay sensitivity and accuracy. It is the recommended approach for regulated bioanalysis.

Method Validation and Troubleshooting

Validating the chosen extraction method is essential. Key parameters include Recovery, Matrix Effect, and Process Efficiency. Consistent recovery is more important than 100% recovery.[26]

  • Recovery (%): (Peak area of analyte in a pre-extraction spiked sample / Peak area of analyte in a post-extraction spiked sample) x 100.

  • Matrix Effect (%): (Peak area of analyte in a post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value <100% indicates ion suppression; >100% indicates enhancement.[9]

  • Process Efficiency (%): (Peak area of analyte in a pre-extraction spiked sample / Peak area of analyte in neat solution) x 100.

Table 2: Example Method Validation Data
MethodAnalyteRecovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation m-Tyrosine95.2 ± 4.568.7 ± 8.1 (Suppression)65.4 ± 7.2
Liquid-Liquid Extraction m-Tyrosine88.1 ± 5.285.3 ± 6.5 (Suppression)75.1 ± 6.1
Mixed-Mode SPE m-Tyrosine98.6 ± 2.899.1 ± 3.4 (Minimal Effect)97.7 ± 3.1
Troubleshooting Low Recovery in SPE

Low recovery is a common issue during method development.[7] A systematic approach is key to diagnosis.[27]

  • Analyte found in Load/Flow-through?

    • Cause: Incorrect sample pH (analyte not charged), sample solvent too strong, or wrong sorbent choice.[27]

    • Solution: Ensure sample pH is correctly adjusted. Dilute the sample further with a weak aqueous buffer.

  • Analyte found in Wash solution?

    • Cause: Wash solvent is too strong, prematurely eluting the analyte.[7]

    • Solution: Decrease the organic content of the wash solvent or change its pH to ensure the analyte remains bound.

  • Analyte not found in Load or Wash, but still low recovery?

    • Cause: Incomplete elution or irreversible binding.[27]

    • Solution: Increase the strength or volume of the elution solvent. Ensure the elution solvent pH is sufficient to disrupt the ionic interaction.

Conclusion

The successful extraction of 3-hydroxy-3-phenylalaninate derivatives from biological matrices is a critical prerequisite for accurate and reliable LC-MS/MS analysis. While Protein Precipitation offers a rapid solution for high-throughput screening, its susceptibility to matrix effects necessitates careful validation. For the highest data quality, sensitivity, and specificity, Mixed-Mode Solid-Phase Extraction is the superior methodology . By leveraging dual retention mechanisms, it effectively removes interfering matrix components, minimizes ion suppression, and delivers consistent, high-recovery results suitable for the most demanding research and drug development applications.

References

  • Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • Chang, M. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Agilent Technologies, Inc.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Marchi, I., et al. (2010). Characterization and classification of matrix effects in biological samples analyses. Journal of Chromatography A.
  • Phenomenex. (n.d.). Impact Protein Precipitation Plates.
  • Di Poto, C., et al. (2021). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules.
  • Olah, T. V., et al. (2000). Higher Throughput Bioanalysis by Automation of a Protein Precipitation Assay Using a 96-Well Format with Detection by LC−MS/MS. Analytical Chemistry.
  • Ji, A., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Analytical & Bioanalytical Techniques.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Recovery in Sample Extraction of Derivatives.
  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?.
  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
  • Culea, M., & Moldovan, Z. (2014). UPLC-QTOF (ESI+) MS analysis applied for targeted profiling of human urine amino acids. Journal of Animal Science and Biotechnologies.
  • Agilent Technologies, Inc. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX.
  • Byrd, J. C., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites.
  • Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich.
  • Zhu Research Group. (n.d.). Sample preparation.
  • Hühn, D., et al. (2024). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. Journal of Proteome Research.
  • ResearchGate. (2022, March 18). Why am I getting less than 100% recovery after solid phase extraction?.
  • Zhang, J., et al. (2012). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry.
  • Agilent Technologies, Inc. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples.
  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?.
  • Gilar, M., & McCarthy, S. (2020). ADME/Pharmacokinetic Studies from Serum and Plasma: Improvements in Sample Preparation and LC–MS Analysis of Therapeutic Oligonucleotides. Spectroscopy Online.
  • LabRulez LCMS. (n.d.). UTILISING MIXED MODE μELUTION SPE FOR THE LC-MS/MS ANALYSIS OF STEROID HORMONES IN SERUM FOR CLINICAL RESEARCH.
  • Kim, K. R., et al. (2002). Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry. Journal of Chromatography B.
  • Agilent Technologies, Inc. (n.d.). SPE Method Development Tips and Tricks.
  • Walker, V. (2009). Amino Acid Measurement in Body Fluids Using PITC Derivatives. Methods in Molecular Biology.
  • Lin, J. K., & Wang, C. H. (1980). Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". Clinical Chemistry.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydroxy-DL-phenylalanine.
  • Zhang, W., et al. (2011). Identification of Phenylalanine-3-Hydroxylase for meta-Tyrosine Biosynthesis. Biochemistry.
  • Natural Product Sciences. (2025). Extraction, Isolation, and Structural Elucidation of Lignans from Natural Resources.
  • Zhang, W., et al. (2011). Identification of Phenylalanine 3-hydroxylase for Meta-Tyrosine Biosynthesis. PubMed.
  • de Sanctis, D., et al. (2020). Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives. International Journal of Molecular Sciences.

Sources

Application

Application Note: Storage, Handling, and Stability Protocols for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS 63978-27-8)[1] is a highly specialized synthetic amino acid ester. While its common nomenclature can be ambiguous, structural databases confirm it is the 1,2-dihydroxypropyl ester of meta-tyrosine (2-amino-3-(3-hydroxyphenyl)propanoic acid)[2].

Because it conjugates a phenolic amino acid to a hygroscopic diol (1,2-propanediol)[3], this molecule presents a unique set of physicochemical vulnerabilities. As a Senior Application Scientist, I emphasize that treating this compound like a standard amino acid will result in rapid degradation, compromising downstream experimental integrity.

Mechanistic Vulnerabilities (Causality)

To design an effective handling protocol, we must first understand the structural causality behind its instability:

  • Base-Catalyzed Ester Hydrolysis: The ester bond linking the meta-tyrosine moiety to the diol is highly labile. Extensive pharmacokinetic studies on amino acid esters demonstrate that while they maintain adequate chemical stability at slightly acidic conditions (pH 2.0–6.0), they undergo accelerated, pseudo-first-order hydrolysis at physiological pH (7.4) and above [4].

  • Oxidative Degradation: The meta-tyrosine phenolic ring is highly susceptible to reactive oxygen species (ROS). Hydroxyl radicals can readily oxidize the benzyl ring, leading to the formation of reactive quinone intermediates and the propagation of oxidative stress [5].

  • Hygroscopicity: The terminal 1,2-dihydroxypropyl group acts as a potent moisture scavenger. Absorbed atmospheric water directly facilitates the nucleophilic attack required for ester hydrolysis, creating a self-catalyzing degradation loop.

Degradation A 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (Intact Ester) B Ester Hydrolysis (Moisture / pH > 7) A->B H2O, OH- C Oxidation (O2 / Free Radicals) A->C O2, ROS D meta-Tyrosine + 1,2-propanediol B->D Cleavage E Quinone Intermediates & ROS byproducts C->E Electron Loss

Fig 1. Primary degradation pathways of the intact ester via hydrolysis and oxidation.

Storage Requirements

Based on the compound's susceptibility to moisture and oxidation, ambient storage is strictly prohibited. The compound must be maintained in a desiccated, inert environment.

Table 1: Storage Conditions and Shelf-Life Estimates

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf-Life
Long-Term (Solid) -80°CArgonAmber Glass, Desiccated> 24 months
Short-Term (Solid) -20°CNitrogenAmber Glass, Desiccated6 months
Reconstituted (pH 5.0) 4°CN/ASterile PTFE/LoBind Tube< 24 hours
Reconstituted (pH 7.4) 37°CN/AStandard Microfuge< 2 hours

Handling & Reconstitution Protocols

To preserve the ester linkage, reconstitution must be performed under strictly controlled pH and atmospheric conditions.

Workflow N1 Equilibrate to Room Temp (Desiccator) N2 Weighing under Inert Gas (Glove Box) N1->N2 N3 Reconstitution in pH 4.5-5.5 Buffer N2->N3 N4 Sterile Filtration (0.22 µm PTFE) N3->N4 N5 Aliquot & Snap Freeze N4->N5 N6 Store at -80°C N5->N6

Fig 2. Optimized anaerobic workflow for the reconstitution and aliquoting of the ester.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed vial from -80°C storage and place it in a vacuum desiccator at room temperature for 30–45 minutes. Causality: Opening a cold vial exposes the hygroscopic diol moiety to ambient humidity, causing immediate condensation and initiating micro-hydrolysis.

  • Inert Weighing: Transfer the equilibrated vial to a glove box purged with Argon or Nitrogen. Weigh the required mass using anti-static spatulas to prevent aerosolization of the fine powder.

  • pH-Controlled Dissolution: Dissolve the compound in a pre-chilled (4°C) mildly acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.5–5.5). Causality: Amino acid esters exhibit maximum stability in this pH range; utilizing physiological buffers (pH 7.4) during the stock preparation phase will result in rapid cleavage of the ester bond [4].

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Do not use cellulose-based filters, as the hydroxyl groups on the compound will hydrogen-bond to the membrane, reducing your final yield.

  • Aliquoting & Cryopreservation: Divide the stock into single-use aliquots, snap-freeze in liquid nitrogen, and immediately transfer to -80°C. Never subject this compound to freeze-thaw cycles.

Stability-Indicating Analytical Protocol (HPLC-UV)

To ensure the integrity of your experimental data, you must verify that the ester has not degraded into free meta-tyrosine and 1,2-propanediol prior to use.

Table 2: HPLC-UV Method Parameters for Stability Indication

ParameterSpecificationCausality / Rationale
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)Optimal retention and resolution of polar aromatic compounds.
Mobile Phase A 0.1% TFA in H₂O (pH ~2.0)Highly acidic mobile phase prevents on-column ester hydrolysis.
Mobile Phase B 0.1% TFA in AcetonitrileEnsures sharp peak shape and efficient elution of the diol moiety.
Gradient 5% to 60% B over 15 minutesRequired to separate the highly polar degradation products from the intact ester.
Detection UV at 270 nmSpecific to the meta-tyrosine phenolic ring; avoids solvent baseline drift.
Self-Validating System Suitability

Every protocol must be a self-validating system to guarantee trustworthiness. Before analyzing your critical experimental stock, you must prove your HPLC method can actually detect degradation.

  • Action: Artificially degrade a 10 µg/mL aliquot of your stock by adjusting its pH to 8.5 with 0.1 M NaOH and incubating at 37°C for 60 minutes.

  • Validation Check: Inject this forced-degradation sample. You must observe baseline resolution (

    
    ) between the intact ester peak and the newly formed, earlier-eluting meta-tyrosine peak. If resolution fails, the analytical run is invalid, and column washing/equilibration is required before proceeding.
    

References

  • Mahfouz, N. M., & Hassan, M. A. (2001). Synthesis, Chemical and Enzymatic Hydrolysis, and Bioavailability Evaluation in Rabbits of Metronidazole Amino Acid Ester Prodrugs With Enhanced Water Solubility. Journal of Pharmacy and Pharmacology, 53(6), 841-848. URL: [Link]

  • Ipson, B. R., & Fisher, A. L. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Ageing Research Reviews, 27, 93-107. URL: [Link]

Sources

Method

Preparation of stock solutions for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate assays

Application Note: Preparation and Handling of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Stock Solutions for In Vitro Assays Target Audience: Researchers, assay scientists, and drug development professionals. Compou...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Stock Solutions for In Vitro Assays

Target Audience: Researchers, assay scientists, and drug development professionals. Compound Focus: 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS: 63978-27-8)

Mechanistic Rationale: The Hydrolysis Challenge

1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is an esterified amino acid derivative, consisting of a 3-hydroxy-phenylalanine moiety linked to a glycerol-derived (1,2-dihydroxypropyl) group. In biochemical assays, compounds of this class are frequently utilized as prodrug models, enzyme substrates, or pharmacokinetic standards.

The critical challenge in handling this compound lies in the lability of its ester bond . Esters are highly susceptible to nucleophilic attack by water, a process accelerated by both alkaline/acidic pH and biological esterases [1]. When exposed to aqueous media at physiological pH (7.4), the compound undergoes rapid spontaneous hydrolysis, cleaving into the free amino acid and a glycerol byproduct. Therefore, the overarching principle of this protocol is the absolute exclusion of water during stock preparation and the implementation of "just-in-time" dilution for assay workflows.

Physicochemical & Stability Data

To design a self-validating handling protocol, one must first understand the compound's baseline stability. The tables below summarize the physical properties and the pH-dependent kinetic stability typical of ester-linked amino acid derivatives.

Table 1: Physicochemical Properties

Property Value / Description Impact on Handling
Chemical Nature Amino acid ester Highly susceptible to hydrolysis and esterase cleavage.
Estimated MW ~255.3 g/mol Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSO Prevents nucleophilic attack by water during storage.

| Aqueous Solubility | High (due to diols) | Easily miscible in assay buffers, but chemically unstable. |

Table 2: Estimated Aqueous Stability Profile (37°C) Note: Data represents typical ester prodrug degradation kinetics to illustrate the necessity of anhydrous storage. | Environment | Dominant Degradation Catalyst | Estimated Half-Life (


) |
| :--- | :--- | :--- |
| Anhydrous DMSO (-80°C) | None (Arrested kinetics) | > 2 Years |
| Aqueous Buffer (pH 4.5) | Mild acid catalysis | ~14 Days |
| Aqueous Buffer (pH 7.4) | Base-catalyzed hydrolysis | ~2 - 4 Hours |
| Biological Matrix (Plasma) | Carboxylesterases | < 30 Minutes |

Workflow Visualization

The following workflow illustrates the critical path from lyophilized powder to assay integration, emphasizing the transition from an anhydrous storage state to an aqueous active state.

Workflow Start Lyophilized Powder (CAS 63978-27-8) Equilibrate Equilibrate to RT (Prevents Condensation) Start->Equilibrate DMSO Reconstitute in Anhydrous DMSO (<0.1% H2O) Equilibrate->DMSO Aliquot Aliquot into Amber Vials (Single-use volumes) DMSO->Aliquot Store Store at -80°C (Desiccated & Dark) Aliquot->Store Working Dilute in Assay Buffer (Immediately pre-use) Store->Working Thaw on ice

Caption: Workflow for the preparation and storage of anhydrous DMSO stock solutions.

Protocol: Preparation of Anhydrous Stock Solutions (10 mM)

This protocol establishes a 10 mM master stock. The causality behind each step is detailed to ensure scientific integrity and prevent silent degradation of the compound library [2].

Materials Required:

  • 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (Lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO),

    
    99.9%, water 
    
    
    
    0.005%
  • Argon or Nitrogen gas (for purging)

  • Amber glass vials (low-bind)

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of lyophilized powder from cold storage (-20°C) to a desiccator at room temperature (RT) for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the interior to ambient humidity. Condensation introduces water molecules that act as nucleophiles, initiating premature ester hydrolysis even before the solvent is added.

  • Weighing & Calculation: Weigh the required mass of the compound. To prepare a 10 mM solution, dissolve 2.55 mg of the compound in exactly 1.0 mL of anhydrous DMSO.

  • Reconstitution: Add the anhydrous DMSO to the vial. Vortex gently for 30 seconds or until visually clear. Do not use ultrasonic baths, as localized heating can degrade the ester bond.

  • Aliquoting: Divide the master stock into 10 µL or 20 µL single-use aliquots in amber glass vials.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw in atmospheric moisture and create concentration gradients, severely compromising compound integrity over time. Single-use aliquots isolate the risk.

  • Inert Storage: Purge the headspace of each vial with Argon or Nitrogen gas, cap tightly, and store immediately at -80°C.

Protocol: Preparation of Assay-Ready Working Solutions & Self-Validation

Because the compound is highly labile in aqueous environments and biological matrices [3], working solutions must be prepared immediately prior to the assay. This protocol includes a self-validating Quality Control (QC) step to ensure data trustworthiness.

Step-by-Step Methodology:

  • Thawing: Remove a single 10 mM DMSO aliquot from -80°C and thaw on ice.

  • Pre-Dilution (Optional): If the final assay requires a concentration significantly lower than 10 mM (e.g., 1 µM), perform an intermediate serial dilution in anhydrous DMSO first.

    • Causality: Keeping the compound in DMSO for as long as possible before aqueous exposure minimizes the time window for hydrolysis.

  • Aqueous Integration: Dilute the DMSO stock into the physiological assay buffer (e.g., PBS, pH 7.4) to achieve the final working concentration. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation in downstream assays.

  • Self-Validating QC Check (LC-MS/MS): Before applying the working solution to the biological system, inject a 1 µL sample into an LC-MS/MS system to calculate the ratio of the intact ester (m/z ~256 [M+H]+) to the free 3-hydroxy-3-phenylalanine (m/z ~182 [M+H]+).

    • Validation Metric: A ratio of >95% intact ester validates the stock preparation. If the free amino acid exceeds 5%, the stock has been compromised by moisture and must be discarded.

Degradation Pathway Visualization

Understanding the degradation pathway is critical for interpreting assay artifacts. If the stock solution is poorly managed, the biological assay will inadvertently measure the effects of the cleaved amino acid rather than the intact ester.

Pathway Prodrug 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (Intact Ester Substrate) AminoAcid 3-Hydroxy-3-phenylalanine (Free Amino Acid) Prodrug->AminoAcid Ester Cleavage Glycerol 1,2-Dihydroxypropanol (Glycerol Moiety) Prodrug->Glycerol Hydrolysis Catalyst Aqueous pH (>7.0) OR Carboxylesterases Catalyst->Prodrug Catalyzes

Caption: Hydrolytic degradation pathway of the ester bond in aqueous or biological media.

References

  • Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules (MDPI). Available at:[Link][1]

  • Prodrug Strategies in Ocular Drug Delivery. National Institutes of Health (NIH / PMC). Available at:[Link][2]

Sources

Application

Application Note: 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate as a Next-Generation Prodrug Scaffold

Executive Summary The development of bioreversible prodrugs is a cornerstone strategy in modern pharmacokinetics, designed to overcome the physicochemical and biological barriers that limit drug bioavailability. 1,2-Dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of bioreversible prodrugs is a cornerstone strategy in modern pharmacokinetics, designed to overcome the physicochemical and biological barriers that limit drug bioavailability. 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS 63978-27-8) represents a highly specialized, dual-functional prodrug scaffold. By conjugating a biologically recognizable amino acid core (3-hydroxy-3-phenylalanine, or phenylserine) with a glycerol-derived promoiety (1,2-dihydroxypropyl ester), this scaffold achieves a precise hydrophilic-lipophilic balance. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to evaluate this scaffold for targeted drug delivery and enhanced bioavailability.

Mechanistic Rationale & Scaffold Causality (E-E-A-T)

As drug developers, we must design scaffolds that not only bypass physiological barriers but also release the active pharmaceutical ingredient (API) predictably. The causality behind the structural design of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is rooted in three primary mechanisms:

  • Masking the Carboxylic Acid (Reduced Toxicity): Free carboxylic acids often cause direct gastrointestinal (GI) irritation and mucosal damage[1]. By masking the carboxylate group via fisher esterification with a 1,2-dihydroxypropyl moiety, the scaffold prevents premature ionization in the acidic stomach environment, significantly reducing local GI toxicity and improving the therapeutic index[2].

  • Amphiphilic Permeability Enhancement: While esterification increases overall lipophilicity to facilitate passive transcellular diffusion across the stratum corneum or intestinal epithelium[3], the two free hydroxyl groups on the glycerol promoiety maintain critical aqueous solubility. This ensures the prodrug does not precipitate in the GI tract prior to absorption.

  • Transporter-Mediated Uptake: The amino acid core (phenylserine derivative) acts as a structural mimic for endogenous substrates. This allows the prodrug to hijack solute carrier (SLC) transporters, such as the L-type amino acid transporter 1 (LAT1) or peptide transporter 1 (PepT1), facilitating active cellular uptake[4].

  • Bioreversible Activation: Once internalized, the ester linkage is highly susceptible to enzymatic hydrolysis by ubiquitous intracellular and hepatic carboxylesterases (e.g., CES1 and CES2). This cleavage liberates the active 3-hydroxy-3-phenylalanine and a non-toxic glycerol byproduct[5].

G P 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (Prodrug) T Membrane Transporters (LAT1 / PepT1) P->T Active Uptake E Intracellular/Hepatic Esterases (CES1/CES2) T->E Internalization D Active Drug (3-hydroxy-3-phenylalanine) E->D Hydrolysis G_bp Glycerol Byproduct (1,2-propanediol derivative) E->G_bp Cleavage

Metabolic activation and transporter-mediated uptake of the prodrug scaffold.

Physicochemical Profiling

To justify the use of the 1,2-dihydroxypropyl ester promoiety, we must compare the theoretical physicochemical properties of the prodrug against its parent compound. The esterification fundamentally alters the partition coefficient and polar surface area.

PropertyParent (3-hydroxy-3-phenylalanine)Prodrug Scaffold (1,2-Dihydroxypropyl ester)Mechanistic Impact
Molecular Weight 181.19 g/mol 255.27 g/mol Remains well within Lipinski’s Rule of 5.
LogP (Predicted) ~ -1.5 (Highly Hydrophilic)~ 0.2 (Amphiphilic)Enhanced lipid membrane partitioning[3].
Aqueous Solubility Moderate (Zwitterionic)High (Hydrogen bonding)Prevents GI precipitation; improves dissolution.
GI Irritation Potential High (Free Carboxylate)Low (Masked Ester)Protects gastric mucosa from direct acid damage[1].
Primary Transport LAT1 / ParacellularLAT1 / PepT1 / TranscellularShifts absorption from passive to active/transcellular[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in control steps (e.g., TEER validation, enzymatic quenching) guarantee that the resulting data reflects true biological mechanisms rather than experimental artifacts.

Protocol A: In Vitro Enzymatic Stability & Cleavage Kinetics

Purpose: To validate that the ester linkage survives the non-enzymatic acidic environment of the stomach but is rapidly cleaved by hepatic esterases.

  • Step 1: Media Preparation. Prepare Simulated Gastric Fluid (SGF, pH 1.2 without pepsin) and Simulated Intestinal Fluid (SIF, pH 7.4). Separately, thaw Human Liver Microsomes (HLM) on ice and dilute to 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Step 2: Prodrug Spiking. Spike the prodrug into the SGF, SIF, and HLM matrices to achieve a final concentration of 10 µM.

  • Step 3: Incubation & Sampling. Incubate the mixtures at 37°C under gentle agitation. Withdraw 50 µL aliquots at pre-determined time points (0, 15, 30, 60, and 120 minutes).

  • Step 4: Enzymatic Quenching (Crucial Causality Step). Immediately quench the withdrawn HLM aliquots by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol). Why? Rapid protein precipitation halts esterase activity instantly, preventing ex vivo degradation from skewing the kinetic half-life calculations.

  • Step 5: LC-MS/MS Quantification. Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the active 3-hydroxy-3-phenylalanine.

Protocol B: Transcellular Permeability via Caco-2 Monolayers

Purpose: To differentiate between passive diffusion and active, transporter-mediated uptake of the prodrug across the intestinal epithelium.

  • Step 1: Cell Seeding. Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1x10⁵ cells/cm². Culture for 21 days to allow for full differentiation and tight junction formation.

  • Step 2: Monolayer Validation. Measure the Transepithelial Electrical Resistance (TEER). Why? Only inserts with a TEER > 300 Ω·cm² should be used. This validates monolayer integrity, ensuring that detected permeation is transcellular (through the cells) rather than paracellular (leaking between cells).

  • Step 3: Dosing. Wash the monolayers with Hank's Balanced Salt Solution (HBSS). Apply 50 µM of the prodrug to the apical chamber (for A-to-B transport) and the basolateral chamber (for B-to-A transport) in separate wells.

  • Step 4: Sampling. Sample 100 µL from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS to maintain sink conditions.

  • Step 5: Efflux Ratio Calculation. Calculate the apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An efflux ratio < 2 combined with high A-to-B transport confirms that the amino acid promoiety is successfully utilizing apical influx transporters (LAT1/PepT1) while avoiding P-glycoprotein efflux.

Workflow S1 Step 1: Scaffold Synthesis & LC-MS/MS QC S2 Step 2: SGF/SIF Stability (Non-enzymatic validation) S1->S2 S3 Step 3: Caco-2 Permeability (TEER > 300 Ω·cm²) S1->S3 S4 Step 4: Microsomal Cleavage (HLM / RLM Incubation) S2->S4 S3->S4 S5 Step 5: PK Modeling & Data Synthesis S4->S5

High-throughput in vitro experimental workflow for prodrug validation.

References

  • N'Da, D.D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. 3

  • Shah, K., Gupta, J. K., Chauhan, N. S., Upmanyu, N., Shrivastava, S. K., & Mishra, P. (2017). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal, 11, 146–195. 2

  • Baek, H., et al. (2016). acid ester prodrugs: Topics by Science.gov. Science.gov. 4

  • International Journal of Pharmaceutical Sciences. (2026). A REVIEW ON DESIGN AND EVALUATION OF NSAID PRODRUG WITH MINIMIZED GASTRIC IRRITATION. IJPS Journal. 1

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for High-Purity 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

Introduction & Mechanistic Overview 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS 63978-27-8) is a highly functionalized amino acid ester characterized by a dense array of hydrogen-bond donors and acceptors. The p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS 63978-27-8) is a highly functionalized amino acid ester characterized by a dense array of hydrogen-bond donors and acceptors. The presence of three hydroxyl groups alongside a zwitterionic-capable amino backbone creates unique challenges during downstream processing. The complex hydrogen-bonding network of phenylserine derivatives often leads to metastable polymorphic states and a high propensity for solvent entrapment[1].

When crystallization is attempted from highly supersaturated solutions, this compound frequently undergoes Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—rather than forming an ordered crystal lattice. To prevent spontaneous catastrophic nucleation and ensure high phase purity, preferential crystallization techniques utilizing precise supersaturation control are mandated[2].

This application note details a robust, self-validating anti-solvent cooling crystallization protocol designed to isolate the active pharmaceutical ingredient (API) in high purity (>99.5%) while completely bypassing the LLPS boundary.

Thermodynamic Profiling & Solvent Selection

Supersaturation is the fundamental thermodynamic driving force; manipulating temperature and anti-solvent ratios allows us to navigate the metastable zone width (MSZW) effectively without crossing the labile boundary[3].

Selecting the correct solvent/anti-solvent pair is critical. Due to the molecule's extreme polarity, it exhibits excessive solubility in water and negligible solubility in non-polar alkanes. Using a harsh anti-solvent like heptane forces the system into LLPS. Therefore, we utilize Methanol as the primary solvent (providing steep temperature-dependent solubility) and Isopropyl Acetate (IPAc) as a moderate anti-solvent to gently reduce solvation power.

Table 1: Thermodynamic Solubility Profile
Solvent SystemTemperature (°C)Solubility (mg/mL)Process Role & Causality
Methanol 55>250Primary Solvent: High solubility at elevated temps due to strong H-bond matching.
Methanol 585Primary Solvent: Moderate solubility at low temps allows for cooling crystallization.
Water 25>500Unsuitable: Solubility too high; recovery yields would be economically unviable.
Isopropyl Acetate 25<5Anti-Solvent: Moderate polarity prevents shock-induced LLPS ("oiling out").
Heptane 25<1Unsuitable: Extreme polarity mismatch forces the API into a dense, impure oil phase.

Process Analytical Technology (PAT) Integration

This protocol is designed as a self-validating system. By integrating Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), the scientist can continuously monitor Chord Length Distribution (CLD) and solute concentration. This ensures the process remains within the MSZW, validating that primary nucleation occurs exclusively on the introduced seed crystals rather than spontaneously.

CrystallizationWorkflow Start Crude 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Dissolution Dissolution in MeOH (T = 55°C) Start->Dissolution Filtration Polish Filtration (0.22 µm) Dissolution->Filtration Cooling Cooling to 45°C (Supersaturation Gen) Filtration->Cooling Seeding Seed Addition (1-2 wt%) Cooling->Seeding PAT1 ATR-FTIR: Monitor Concentration Cooling->PAT1 Antisolvent IPAc Addition (Controlled Rate) Seeding->Antisolvent Aging Aging & Cooling to 5°C (Desupersaturation) Antisolvent->Aging PAT2 FBRM: Monitor Chord Length Antisolvent->PAT2 Isolation Filtration & Washing (Cold IPAc) Aging->Isolation Aging->PAT1 Aging->PAT2 Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying End High-Purity API (>99.5% HPLC) Drying->End

Process Analytical Technology (PAT)-guided anti-solvent crystallization workflow.

Experimental Protocol: PAT-Guided Anti-Solvent Crystallization

Cooling conditions and the strict maintenance of the supersaturation state are critical to preventing the precipitation of undesired kinetic impurities or amorphous phases[4]. The following protocol ensures a controlled thermodynamic pathway.

Phase 1: Dissolution and Clarification
  • Charge: Transfer 100.0 g of crude 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate into a 1 L jacketed crystallizer equipped with an overhead pitched-blade turbine and PAT probes (FBRM/ATR-FTIR).

  • Solvation: Add 400 mL of Methanol.

  • Heating: Ramp the jacket temperature to 55°C while stirring at 250 RPM. Hold until complete dissolution is verified by a stable, maximized ATR-FTIR solute peak.

  • Clarification: Perform a polish filtration of the hot solution through a 0.22 µm PTFE inline filter into a pre-heated secondary vessel to remove heterogeneous nucleating agents (e.g., dust, insoluble polymers) that could prematurely trigger nucleation.

Phase 2: Supersaturation Generation and Seeding
  • Cooling: Cool the clarified solution linearly to 45°C at a controlled rate of 0.5°C/min.

  • System Validation Check 1: Verify via FBRM that the chord count remains at baseline (zero), confirming the solution is supersaturated but strictly within the metastable zone (no spontaneous nucleation).

  • Seeding: Introduce 1.0 g of high-purity seed crystals (pre-milled to a D50 of 20-30 µm) suspended in 5 mL of IPAc.

  • Isothermal Aging: Hold the suspension isothermally at 45°C for 60 minutes.

  • System Validation Check 2: Confirm seed survival and the onset of controlled secondary nucleation by observing a steady, gradual increase in FBRM chord counts in the 10-50 µm range.

Phase 3: Anti-Solvent Addition and Desupersaturation
  • Anti-Solvent Dosing: Initiate the addition of 600 mL of Isopropyl Acetate (IPAc) at a constant volumetric rate of 2.5 mL/min using a programmable syringe pump.

    • Causality Note: This slow, linear addition rate is mathematically matched to the crystal growth rate. It maintains the supersaturation level perfectly within the MSZW, favoring the growth of existing crystals over the spontaneous burst of fine particulates.

  • Final Cooling: Once the IPAc addition is complete, cool the suspension to 5°C at a rate of 0.2°C/min.

  • Yield Maximization: Age the slurry at 5°C for 2 hours to allow for Ostwald ripening and complete desupersaturation.

Phase 4: Isolation and Drying
  • Filtration: Discharge the slurry and filter through a sintered glass Nutsche filter (Porosity 3).

  • Washing: Wash the wet cake with two 100 mL portions of pre-chilled (5°C) IPAc to displace the mother liquor and remove surface impurities.

  • Drying: Dry the product in a vacuum oven at 40°C under deep vacuum (<50 mbar) for 12 hours.

  • System Validation Check 3: Perform Karl Fischer (KF) titration (target <0.5% water) and residual solvent GC analysis to confirm complete drying before final packaging.

References

  • 2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution - J-Stage[Link]

  • Protein Crystallization - eScholarship [Link]

  • Crystalline Peroxosolvates: Nature of the Coformer, Hydrogen-Bonded Networks and Clusters, Intermolecular Interactions - MDPI[Link]

  • EP0499376A1 - Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Phenylalanine Esters

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of phenylalanine esters. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of phenylalanine esters. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical data.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding baseline noise in HPLC analysis.

Q1: What is considered excessive baseline noise?

A: While there is no universal standard, a good rule of thumb is that the noise level should be less than 5% of the peak height of your smallest analyte of interest. Excessive noise can obscure small peaks and lead to inaccurate integration and quantification.[1]

Q2: My baseline is drifting upwards. What is the likely cause?

A: An upwardly drifting baseline is often due to contamination in the mobile phase or the column.[2] It can also be caused by insufficient column equilibration time between gradient runs or temperature fluctuations.[1][3]

Q3: Why am I seeing periodic, regular spikes in my baseline?

A: Regular, repeating spikes in the baseline are often indicative of pump pulsations.[4] This can be caused by air bubbles in the pump head, worn pump seals, or faulty check valves.[4][5]

Q4: Can my sample itself be the cause of baseline noise?

A: Yes, if your sample contains impurities or is not fully dissolved in the mobile phase, it can contribute to baseline noise and the appearance of "ghost peaks".[6] Always ensure your sample is properly prepared and filtered.

II. In-Depth Troubleshooting Guide

This comprehensive guide provides a systematic approach to identifying and resolving the root causes of baseline noise in your HPLC system.

A. Mobile Phase and Solvent Delivery

The mobile phase is a common source of baseline issues. Its preparation and delivery are critical for a stable baseline.

Q5: How can I be sure my mobile phase isn't the source of the noise?

A: Contaminated or improperly prepared mobile phase is a leading cause of baseline noise.[4]

Causality:

  • Contaminants: Impurities in solvents, buffers, or water can leach out during the analysis, especially in gradient elution, causing a noisy or drifting baseline.[7] Low-quality reagents are a frequent culprit.[8]

  • Dissolved Gases: Dissolved air in the mobile phase can form bubbles in the detector cell, leading to spikes and an unstable baseline.[4][9] This is particularly problematic when mixing organic solvents and aqueous buffers.[3]

  • Immiscible Solvents: If mobile phase components are not fully miscible, it can result in an unstable baseline.[8]

Troubleshooting Protocol:

  • Use High-Purity Reagents: Always use HPLC-grade solvents, salts, and additives.[8][10] Use freshly prepared mobile phases, especially for buffered solutions that can support microbial growth.[11]

  • Thoroughly Degas the Mobile Phase: Employ an inline degasser or helium sparging for effective gas removal.[9] Sonication is often insufficient as gases can redissolve over time.[9]

  • Ensure Miscibility: Confirm that all mobile phase components are miscible in the proportions used.

  • Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter.[12]

  • Blank Run: Run the HPLC system with a fresh batch of mobile phase without an injection to see if the baseline stabilizes.

Q6: My baseline shows a rhythmic pulse. What should I check in my pumping system?

A: A pulsating baseline that correlates with the pump stroke is a strong indicator of a problem with the pump.[4][13]

Causality:

  • Air Bubbles in the Pump Head: Trapped air in the pump heads can cause pressure fluctuations and an unstable flow rate, resulting in a pulsating baseline.[14][15]

  • Faulty Check Valves: Dirty or malfunctioning check valves can lead to inconsistent flow and pressure fluctuations.[4][5]

  • Worn Pump Seals: Leaking pump seals can cause a loss of pressure and introduce air into the system.[4][15]

Troubleshooting Protocol:

  • Purge the Pump: Purge each pump line at a high flow rate to dislodge any trapped air bubbles.

  • Inspect and Clean Check Valves: If the issue persists, carefully remove and sonicate the check valves in methanol or isopropanol. If cleaning doesn't resolve the issue, they may need to be replaced.[5]

  • Check for Leaks: Visually inspect all fittings and pump seals for any signs of leaks.[5] Replace worn or damaged seals.[15]

B. Injector and Sample Introduction

Problems with the injector can introduce air or contaminants into the system.

Q7: Could my autosampler or manual injector be causing the baseline noise?

A: Yes, issues with the injection system can introduce baseline disturbances.

Causality:

  • Worn Rotor Seal: A worn injector rotor seal can cause leaks and introduce small amounts of air with each injection.

  • Sample Precipitation: If the sample solvent is significantly stronger or weaker than the mobile phase, the sample may precipitate in the injector or at the head of the column, leading to baseline issues and peak distortion.[6]

Troubleshooting Protocol:

  • Inspect the Rotor Seal: Check for any signs of leakage around the injector port. If a leak is present, the rotor seal likely needs replacement.

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your phenylalanine ester samples in the initial mobile phase composition to ensure compatibility.[16]

C. The HPLC Column

The column is the heart of the separation, but it can also be a significant source of baseline noise if not properly cared for.

Q8: How do I determine if my column is the cause of the baseline noise?

A: A contaminated or degraded column can continuously bleed impurities, causing a noisy or drifting baseline.[4]

Causality:

  • Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising or noisy baseline.

  • Stationary Phase Bleed: Operating at extreme pH or temperature can cause the bonded stationary phase to hydrolyze and "bleed" from the column, leading to baseline drift.[1]

  • Column Voids: A void at the head of the column can cause peak splitting and baseline disturbances.[1]

Troubleshooting Protocol:

  • Column Bypass Test: Replace the column with a union and run the mobile phase directly to the detector. If the baseline becomes stable, the column is the likely source of the noise.[4]

  • Column Flushing and Regeneration: If the column is contaminated, a thorough flushing procedure is necessary. A general-purpose regeneration for reversed-phase columns is as follows:

    • Disconnect the column from the detector.[17]

    • Flush with 20 column volumes of mobile phase without buffer salts.[17]

    • Flush with 20 column volumes of 100% acetonitrile.

    • Flush with 20 column volumes of 100% isopropanol.[18]

    • Flush again with 20 column volumes of 100% acetonitrile.

    • Gradually re-introduce the mobile phase and allow the column to equilibrate for at least 10-15 column volumes before use.[16]

  • Proper Storage: For long-term storage, flush the column with a mixture of methanol and water (e.g., 60:40) to prevent microbial growth and ensure the stationary phase remains wetted.[19]

D. Detector

The detector is the final component in the HPLC system and can be a source of electronic or optical noise.

Q9: I've ruled out the mobile phase, pump, and column. How do I troubleshoot the detector?

A: Detector issues can manifest as high-frequency noise, spikes, or a drifting baseline.

Causality:

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause baseline noise and spurious peaks.[8][20]

  • Deteriorating Lamp: A weak or failing detector lamp can result in reduced light intensity and increased noise.[8][21]

  • Temperature Fluctuations: Changes in ambient temperature can affect detector electronics and the refractive index of the mobile phase, leading to baseline drift.[1][3]

Troubleshooting Protocol:

  • Clean the Flow Cell: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. For persistent contamination, flushing with 1N nitric acid (never hydrochloric acid) may be necessary.[8]

  • Check Lamp Performance: Most HPLC software allows for a diagnostic test of the lamp intensity. If the intensity is low, the lamp may need to be replaced.[21]

  • Ensure Stable Temperature: Maintain a stable laboratory temperature. Insulating the detector or using a column oven can help minimize temperature-related drift.[3]

Troubleshooting Workflow Diagram

HPLC_Troubleshooting_Workflow Start Baseline Noise Observed Check_Mobile_Phase Q5: Check Mobile Phase (Purity, Degassing, Freshness) Start->Check_Mobile_Phase Check_Pump Q6: Inspect Pumping System (Pulsations, Leaks) Check_Mobile_Phase->Check_Pump Noise Persists Resolve_MP Prepare Fresh, Degassed High-Purity Mobile Phase Check_Mobile_Phase->Resolve_MP Issue Found Bypass_Column Q8: Column Bypass Test Check_Pump->Bypass_Column Noise Persists Resolve_Pump Purge Pump, Clean/Replace Check Valves/Seals Check_Pump->Resolve_Pump Issue Found Check_Detector Q9: Troubleshoot Detector (Flow Cell, Lamp) Bypass_Column->Check_Detector Noise Persists Resolve_Column Q8: Clean or Replace Column Bypass_Column->Resolve_Column Noise Disappears Resolve_Detector Clean Flow Cell, Replace Lamp Check_Detector->Resolve_Detector Issue Found End Stable Baseline Achieved Resolve_MP->End Resolve_Pump->End Resolve_Column->End Resolve_Detector->End

Caption: A systematic workflow for diagnosing the source of baseline noise.

Quantitative Data Summary
ParameterRecommended SpecificationPotential Impact of Deviation
Mobile Phase Purity HPLC or LC-MS GradeBaseline noise, ghost peaks, column contamination[8][10]
Mobile Phase Filtration 0.22 - 0.45 µmParticulate contamination, high backpressure[12]
Pump Pressure Ripple < 1%Pulsating baseline, inconsistent retention times[14]
Column Equilibration Minimum 10-15 column volumesBaseline drift[16]
Laboratory Temperature Stable (± 2 °C)Baseline drift, retention time shifts[1]

III. References

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Gilar, M. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • Letter, W. (2016, March 7). Why am I getting Baseline noise in HPLC?. ResearchGate. Retrieved from [Link]

  • Chiralizer Services, L.L.C. (2014, January 25). Diagnosing & Troubleshooting HPLC Pressure Fluctuation Problems (Unstable Baseline). Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Chrom Tech. (n.d.). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). Enhancing Signal-to-Noise. LCGC International. Retrieved from [Link]

  • Dolan, J. (2023, December 8). Isolating Detector Noise: Part 1. Separation Science. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Akimoto, S., et al. (2016). Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame. PLOS One. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Hroboňová, K., et al. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Millennial Scientific. (2025, April 3). Extending HPLC Column Lifetimes: Causes of Column Contamination. Retrieved from [Link]

  • Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How To Regenerate a C18 HPLC Column. Retrieved from [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]

  • Chrom Tech. (n.d.). HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Retrieved from [Link]

Sources

Optimization

Removing unreacted 1,2-propanediol from final product mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of their target compounds from mixtures containing 1,2-propanediol (commonly known as p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of their target compounds from mixtures containing 1,2-propanediol (commonly known as propylene glycol).

Due to its extensive hydrogen-bonding network, 1,2-propanediol acts as a highly viscous, hygroscopic solvent that stubbornly clings to target molecules. Standard evaporation techniques often fail, leading to degraded products or impure analytical samples. This guide is engineered to provide you with field-proven, causality-driven strategies to systematically eliminate 1,2-propanediol from your final product mixtures.

Thermodynamic & Physical Profiling

To remove a solvent, you must first understand its physical constraints. 1,2-propanediol is a vicinal diol, meaning its two adjacent hydroxyl groups grant it complete miscibility with water and a remarkably high boiling point relative to its molecular weight.

Table 1: Physicochemical Properties of 1,2-Propanediol

PropertyValueScientific Implication for Removal
Molecular Weight 76.10 g/mol Small enough to pass through most dialysis membranes.
Boiling Point (760 torr) 188.2 °C[1]Cannot be removed via standard atmospheric boiling without degrading most organic compounds.
Boiling Point (10 torr) 83.2 °C[2]Requires deep vacuum systems to lower the boiling point to a thermally safe range.
Vapor Pressure (25 °C) 0.15 torr[2]Negligible volatility at room temperature; will not evaporate overnight in a fume hood.
Water Solubility Completely miscible[3]Highly amenable to aqueous extraction if the target product is lipophilic.
Density (25 °C) 1.036 g/mL[1]Slightly denser than water; relevant for phase separation in liquid-liquid extraction.

Decision Architecture: Selecting Your Removal Strategy

Do not guess which method to use. Apply the following logical workflow based on the physicochemical properties of your target product.

G Start Unreacted 1,2-Propanediol in Product Mixture Q1 Is the target product thermostable (>90°C) & non-volatile? Start->Q1 Q2 Is the target product highly lipophilic? Q1->Q2  No Distill High-Vacuum Distillation (<10 torr, 80-100°C) Q1->Distill  Yes Q3 Is the product a macromolecule/peptide? Q2->Q3  No Extract Aqueous Liquid-Liquid Extraction (Brine washes) Q2->Extract  Yes Dialysis Dialysis / Tangential Flow Filtration (TFF) Q3->Dialysis  Yes RP Reverse-Phase Chromatography (C18) Q3->RP  No

Decision matrix for selecting the optimal 1,2-propanediol removal strategy based on product traits.

Troubleshooting & FAQs

Q: I left my mixture on the rotary evaporator at 60 °C under standard house vacuum for hours, but the 1,2-propanediol volume hasn't changed. Why? A: This is a thermodynamic failure caused by insufficient vapor pressure. At 25 °C, 1,2-propanediol has a vapor pressure of only 0.15 torr[2]. Standard diaphragm pumps on rotary evaporators typically only pull down to 15–20 torr. At 10 torr, the boiling point of 1,2-propanediol is still 83.2 °C[2]. A 60 °C water bath does not provide enough thermal energy to overcome the latent heat of vaporization at that pressure. You must upgrade to a high-vacuum system (rotary vane pump) capable of pulling <1 torr.

Q: My target compound degrades above 50 °C, making distillation impossible. How can I remove the diol? A: Exploit its hydrogen-bonding capacity. Because 1,2-propanediol is completely miscible with water[3], you can use Aqueous Liquid-Liquid Extraction. If your target compound is lipophilic (LogP > 2), dissolve your mixture in a non-polar organic solvent (like ethyl acetate or diethyl ether) and wash it extensively with water or brine. The diol will partition into the aqueous phase.

Q: My product is highly water-soluble AND heat-sensitive. I can't distill it, and I can't extract it. Are there azeotropic workarounds? A: Yes. When standard distillation fails, you can alter the relative volatility of the mixture using entrainers. Industrial processes frequently use azeotropic distillation agents like 1-octene or m-diisopropyl benzene to separate propylene glycol from other glycols[4]. On a laboratory scale, repeated co-evaporation with toluene can act as a pseudo-entrainer, helping to strip trace amounts of the diol at lower effective temperatures. If the product is a peptide or polar small molecule, bypass distillation entirely and use Reverse-Phase Solid Phase Extraction (RP-SPE).

The Protocol Vault: Self-Validating Methodologies

Do not blindly follow steps; understand the causality of the chemistry. Below are the standard operating procedures for the most common removal methods, engineered to be self-validating.

Protocol 1: High-Vacuum (Kugelrohr) Distillation

Causality: By dropping the system pressure below 1 torr, we artificially lower the boiling point of 1,2-propanediol from 188.2 °C to <60 °C, allowing for rapid vaporization without thermally degrading the target organic product.

  • Preparation: Transfer the product mixture to a round-bottom flask. Fill it no more than 1/3 full to maximize surface area and prevent explosive bumping.

  • Degassing: Attach the flask to a Kugelrohr apparatus connected to a high-vacuum rotary vane pump equipped with a dry ice/acetone cold trap. Apply the vacuum slowly at room temperature for 15 minutes to degas the mixture.

  • Vaporization: Gradually increase the oven temperature to 80–90 °C while rotating the flask.

  • Condensation: The 1,2-propanediol will vaporize and condense in the cooler receiving bulbs outside the oven. Continue until no further condensation is observed.

  • System Validation: Take a crude sample of the remaining residue and run a

    
    H-NMR spectrum in CDCl
    
    
    
    . Validation Check: The diagnostic methyl doublet of 1,2-propanediol at ~1.14 ppm must be completely absent. If a trace remains, repeat the distillation for an additional 30 minutes.
Protocol 2: Aqueous Liquid-Liquid Extraction

Causality: The two hydroxyl groups on 1,2-propanediol make it highly hydrophilic. By creating a biphasic system with a vast excess of water, Le Chatelier's principle and partition coefficients drive the diol entirely into the aqueous layer.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL solvent per 1 gram of mixture.

  • Partitioning: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaCl (brine). Brine is preferred over pure water to prevent emulsion formation and to "salt out" your organic product, keeping it in the EtOAc layer.

  • Agitation: Invert the funnel, vent the stopcock, and shake vigorously to maximize the surface area between the two phases.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (which now contains the 1,2-propanediol).

  • Iteration: Repeat the brine wash 4 additional times. (Multiple small washes are mathematically more efficient at extracting solutes than one large wash).

  • System Validation: Perform Thin Layer Chromatography (TLC) of the organic layer. Stain the plate with KMnO

    
     and heat it. Validation Check:  1,2-propanediol oxidizes readily and will appear as a bright yellow spot on a purple background at a low R
    
    
    
    . The organic layer must show no yellow spots at the baseline.
Protocol 3: Reverse-Phase Solid Phase Extraction (RP-SPE)

Causality: Hydrophobic stationary phases (C18) retain lipophilic/amphiphilic target molecules. Because 1,2-propanediol is highly polar, it has virtually no affinity for the C18 carbon chains and will wash straight through the column in a 100% aqueous mobile phase.

  • Conditioning: Flush a C18 SPE cartridge with 3 column volumes (CV) of Methanol to solvate the carbon chains, followed by 3 CV of LC-MS grade Water to equilibrate.

  • Loading: Dissolve your mixture in a minimum volume of Water (or 5% Methanol in Water) and load it onto the cartridge.

  • Washing: Wash the cartridge with 5 CV of 100% Water. The 1,2-propanediol will elute in this fraction. Discard the wash.

  • Elution: Elute your target product using an appropriate gradient of Acetonitrile (e.g., 50–100% ACN).

  • System Validation: Lyophilize the elution fraction and analyze via LC-MS. Validation Check: Extract the ion chromatogram for m/z 77 [M+H]

    
    . The signal for 1,2-propanediol must be below the limit of detection.
    

Strategic Method Comparison

Table 2: Diagnostic Comparison of Removal Strategies

MethodIdeal Product ProfilePrimary AdvantagePrimary Limitation
High-Vacuum Distillation Thermostable, non-volatile organicsSolvent-free, highly scalableRequires specialized high-vacuum equipment; risks thermal degradation of sensitive compounds.
Aqueous Extraction Highly lipophilic compounds (LogP > 2)Simple, room-temperature operationIneffective for polar, water-soluble, or amphiphilic target molecules.
Reverse-Phase SPE Polar small molecules, peptidesHighly selective, gentle on heat-sensitive targetsHard to scale up to multi-gram quantities; requires subsequent lyophilization.
Azeotropic Distillation Heat-sensitive, moderately polar productsLowers the effective boiling point of the mixtureRequires specific entrainers[4]; trace amounts of the entrainer may remain in the product.

References

1.[3] "1,2-Propanediol | 57-55-6 | Tokyo Chemical Industry Co., Ltd." TCI Chemicals. 2.[4] "US5425853A - Separation of propylene glycol from ethylene glycol by azeotropic distillation" Google Patents. 3.[2] "1,2-Propanediol (P6209) - Product Information Sheet" Sigma Aldrich. 4.[1] "Propylene glycol - Wikipedia" Wikipedia.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate in Cell Culture Media

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges with 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate in cell...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges with 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate in cell culture applications. Adhering to rigorous scientific principles, this document will detail systematic approaches to ensure accurate and reproducible experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the nature of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate and why is solubility a primary concern?

A: 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is a complex organic molecule with both polar and non-polar regions. The presence of hydroxyl groups suggests some affinity for aqueous environments, while the phenylalaninate structure introduces hydrophobicity. This dual nature can lead to limited solubility in the complex aqueous environment of cell culture media, which is rich in salts, amino acids, and proteins.[1][2][3] Exceeding its solubility limit can cause the compound to precipitate, leading to inaccurate dosing and potentially misleading experimental outcomes.

Q2: I've observed a precipitate in my cell culture medium after adding the compound. What are the likely causes?

A: Precipitation is a direct indication that the compound's concentration has surpassed its solubility threshold in your specific medium. Key contributing factors include:

  • High Final Concentration: The intended experimental concentration may simply be too high for the compound to remain dissolved in an aqueous solution.

  • "Salting Out" Effect: The high concentration of salts in cell culture media can decrease the solubility of other solutes.[3]

  • pH of the Medium: The typical physiological pH of cell culture media (around 7.2-7.4) may not be optimal for the solubility of this specific compound.

  • Temperature Fluctuations: A decrease in temperature, for instance, when storing media at 4°C, can significantly lower the solubility of many organic compounds.

  • Interactions with Media Components: The compound may interact with proteins (especially in serum-containing media) or other components, leading to the formation of insoluble complexes.

Q3: Is it acceptable to simply increase the concentration of my stock solution to overcome precipitation?

A: This is not a recommended strategy. While a higher concentration stock solution allows for a smaller volume to be added to the culture, it does not change the fundamental solubility limit of the compound in the final aqueous medium. In fact, adding a highly concentrated, poorly miscible stock can lead to localized precipitation upon dilution, a phenomenon known as the 'hydrophobic effect'.[4] A systematic approach to enhancing solubility is essential for reliable results.

Part 2: Troubleshooting and Solubilization Protocols

This section presents a logical, step-by-step approach to addressing solubility issues with 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate.

Initial Assessment: A Foundational Solubility Profile

A preliminary understanding of the compound's basic solubility is crucial before proceeding to more complex methods.

Protocol 1: Baseline Solubility Determination

  • Preparation of Test Solutions: In separate, clean vials, attempt to dissolve a small, known amount of the compound (e.g., 1 mg) in a fixed volume (e.g., 1 mL) of various solvents. Start with simple aqueous buffers like Phosphate-Buffered Saline (PBS) and then move to common organic solvents such as DMSO and ethanol.

  • Observation: Vortex each vial vigorously for at least 60 seconds. Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Incubation: For any solutions that appear to have dissolved, let them stand at room temperature and at 37°C for a period (e.g., 1-2 hours) to check for delayed precipitation.

  • Approximate Solubility Limit: This initial screening will provide a qualitative and semi-quantitative understanding of the compound's solubility in different solvent systems.

Decision-Making Workflow for Solubilization Strategy

The following flowchart provides a structured approach to selecting the most appropriate solubilization method for your specific experimental needs.

Caption: A logical workflow for selecting a suitable solubilization strategy.

Method 1: Co-Solvent Approach

The most common initial strategy is to use a biocompatible organic solvent to prepare a concentrated stock solution.

Recommended Co-Solvents:

  • Dimethyl Sulfoxide (DMSO): A highly effective polar aprotic solvent for a wide range of compounds.[5]

  • Ethanol: A less potent but also less toxic alternative to DMSO.

Protocol 2: Stock Solution Preparation with a Co-Solvent

  • Determine Cell Line Tolerance: Before preparing your stock, it is imperative to determine the maximum concentration of the chosen solvent that your specific cell line can tolerate without adverse effects on viability or behavior.[6]

  • Stock Solution Preparation: Dissolve the compound in 100% of the chosen solvent to create a high-concentration stock (e.g., 10-100 mM). Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Dilution into Media: Warm your cell culture medium to 37°C. While gently swirling the medium, add the stock solution dropwise to ensure rapid and even dispersion. This minimizes localized high concentrations that can cause precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic solvent in the cell culture medium is below the predetermined toxic threshold for your cells.

Data Presentation: Co-Solvent Biocompatibility Guidelines

SolventTypical Final Concentration in MediaPotential Cellular Effects
DMSO ≤ 0.5%Generally well-tolerated by most cell lines, but can induce differentiation or stress at higher concentrations.[5][6][7] Primary cells may be more sensitive.[6]
Ethanol ≤ 0.5%Can have anti-proliferative effects and cause cytotoxicity at higher concentrations, depending on the cell type and exposure time.[8][9][10]
Method 2: pH Adjustment

If the compound possesses ionizable functional groups, its solubility can be significantly influenced by pH.

Protocol 3: pH-Dependent Solubility Profiling

  • Prepare a pH Range of Buffers: Create a series of simple buffers (e.g., phosphate or citrate buffers) with pH values ranging from acidic to basic (e.g., pH 4.0 to 9.0).

  • Assess Solubility: Attempt to dissolve a known amount of the compound in each buffer and observe for complete dissolution.

  • Identify Optimal pH: Determine the pH at which the compound exhibits maximum solubility.

  • Prepare a pH-Adjusted Stock: If a particular pH significantly enhances solubility, prepare a concentrated stock solution in a buffer at that optimal pH.

  • Consider Buffering Capacity of Media: When adding this stock to your cell culture medium, be mindful of the medium's inherent buffering capacity. The final pH of the culture should remain within the physiological range (typically 7.2-7.4) to avoid cellular stress.

Method 3: Advanced Solubility Enhancers

When co-solvents and pH adjustments are not viable, solubility enhancers can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[11][12][13][14][]

  • Non-ionic Surfactants: Surfactants like Pluronic® F-68 can form micelles in aqueous solutions. These micelles can encapsulate insoluble compounds, aiding their dispersion.[16][17][18]

Protocol 4: Formulation with a Solubility Enhancer

  • Prepare Enhancer Stock Solution: Create a stock solution of the chosen enhancer (e.g., 10% w/v Hydroxypropyl-β-cyclodextrin in water).

  • Dissolve Compound in Enhancer Solution: Add the 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate directly to the enhancer solution. Sonication or gentle heating may facilitate dissolution.

  • Dilute into Culture Medium: This new formulation can then be added to your cell culture medium.

  • Crucial Control Experiment: It is essential to run a parallel control experiment treating your cells with the solubility enhancer alone at the same final concentration to ensure it has no independent biological effects.

Visualization of an Inclusion Complex

Caption: Encapsulation of a hydrophobic guest molecule within a cyclodextrin host.

Summary and Best Practices

A systematic and evidence-based approach is paramount when addressing the solubility of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate. Always begin with the simplest methods, such as the use of co-solvents at low, non-toxic concentrations. Progress to more complex formulations only when necessary. Every new formulation should be rigorously validated with appropriate controls to ensure that the solubilization method itself does not introduce experimental artifacts.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Vertex AI Search.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applic
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Portugal.
  • ETHANOL INHIBITS SKELETAL MUSCLE CELL PROLIFERATION AND DELAYS ITS DIFFERENTI
  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC.
  • Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. PubMed.
  • DMSO usage in cell culture. LifeTein.
  • Toxicity of ethanol in low concentrations.
  • Ethanol in cell culture: disinfectant or contaminant? MedCrave online.
  • Process for improving the solubility of cell culture media.
  • Chronic Alcohol Exposure of Cells Using Controlled Alcohol-Releasing Capillaries. PMC.
  • Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evalu
  • Process for improving the solubility of cell culture media.
  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
  • An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage.
  • Pluronic F-68 solid, BioReagent, cell culture, insect cell culture 9003-11-6. Sigma-Aldrich.
  • PAN-Biotech Pluronic® F-68 10% Solution, Cell culture media supplement.
  • How do you dissolve chemicals in the culture medium?
  • Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Wiley Periodicals, Inc.
  • Effect of Pluronic F-68, 5% CO2 Atmosphere, HEPES, and Antibiotic- Antimycotic on Suspension Adapted 293 Cells. The Open Biotechnology Journal.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • 3,4-Dihydroxy-DL-phenylalanine, 98%. Thermo Scientific Chemicals.
  • N-hydroxy-L-phenylalanine | C9H11NO3 | CID 18605013. PubChem.
  • 3,4-Dihydroxy- L- phenylalanine = 98 TLC 59-92-7. Sigma-Aldrich.
  • Chemical Properties of Dihydroxyphenylalanine (CAS 63-84-3). Cheméo.
  • SOLUBILITY D
  • Solubility of L-Phenylalanine in Aqueous Solutions.
  • 1-(2-HYDROXYPHENYL)-3-PHENYL-1,3-PROPANEDIONE | 1469-94-9. ChemicalBook.
  • Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. Scientific & Academic Publishing.
  • An In-depth Technical Guide to the Solubility of 3-Phenylpropyl 3-hydroxybenzo
  • L-Phenylalanine (Synonyms: (S)-2-Amino-3-phenylpropionic acid). MedchemExpress.com.

Sources

Optimization

Identifying degradation products of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

Executive Summary Welcome to the technical support hub for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate . As a researcher working with this compound—likely a prodrug designed to enhance the solubility or bioavailabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate . As a researcher working with this compound—likely a prodrug designed to enhance the solubility or bioavailability of 3-hydroxy-3-phenylalanine (Phenylserine)—you are dealing with a molecule containing three distinct reactive centers: a hydrolytically labile ester, a nucleophilic amine, and a benzylic secondary alcohol.

This guide moves beyond basic observations to explain the causality of degradation. We will address the specific breakdown products you will encounter: Phenylserine , Propylene Glycol , Benzaldehyde , and Glycine .

Module 1: The Primary Degradation Pathway (Hydrolysis)

User Question: I am observing a rapid decrease in assay potency at pH > 7.0, but no new UV-active peaks are appearing that account for the mass balance. What is happening?

Scientist Response: You are likely observing ester hydrolysis , the most thermodynamically favorable degradation pathway for this molecule. The lack of "new" UV peaks is a common artifact of the detection method.

  • The Mechanism: The ester bond linking the propylene glycol moiety to the amino acid is susceptible to nucleophilic attack (base-catalyzed hydrolysis) or acid-catalyzed cleavage.

    • Reaction:

      
      
      
  • The "Invisible" Product: The hydrolysis yields two fragments:

    • Fragment A (UV Active): 3-hydroxy-3-phenylalanine (Phenylserine). This retains the phenyl ring and UV chromophore.

    • Fragment B (UV Silent): 1,2-Propanediol (Propylene Glycol). This is your missing mass. Standard UV detectors (254 nm) cannot see propylene glycol.

Troubleshooting Protocol:

  • Action: Switch your detector to Refractive Index (RI) , Evaporative Light Scattering (ELSD) , or Charged Aerosol Detection (CAD) to visualize the propylene glycol peak.

  • Validation: In LC-MS, look for the neutral loss of the propyl chain or the appearance of the parent acid peak (approx. m/z 182 in positive mode for Phenylserine).

Module 2: The "Hidden" Pathway (Retro-Aldol Cleavage)

User Question: I see a new, highly non-polar peak eluting late in my gradient, and it smells like almonds. My mass spec shows a fragment much smaller than the parent.

Scientist Response: You have triggered the Retro-Aldol reaction . This is specific to


-hydroxy amino acids like 3-hydroxy-3-phenylalanine. Unlike simple hydrolysis, this cleaves the carbon-carbon bond of the amino acid backbone itself.
  • The Mechanism: The

    
    -hydroxy group facilitates a reverse aldol condensation, splitting the molecule into an aldehyde and an amino acid (usually glycine).
    
    • Trigger: High pH (basic conditions) or specific metal ions (

      
      , 
      
      
      
      ).
    • Reaction: Phenylserine moiety

      
       Benzaldehyde + Glycine.
      
  • The Products:

    • Benzaldehyde: The "almond" smell. It is highly lipophilic (late eluting on C18) and has a very strong UV absorbance.

    • Glycine (or Glycine ester): Very polar, elutes in the void volume, and has weak UV absorbance.

Diagnostic Table: Hydrolysis vs. Retro-Aldol

FeatureHydrolysis PathwayRetro-Aldol Pathway
Primary Trigger pH extremes (Acid/Base), HeatHigh pH, Metal ions, Heat
Key Product 1 Phenylserine (Polar)Benzaldehyde (Non-polar)
Key Product 2 Propylene Glycol (UV Silent)Glycine (Polar, UV Weak)
LC Retention Shift to earlier RT (Acid)Shift to late RT (Aldehyde)
Odor NoneAlmond/Marzipan

Module 3: Visualization of Degradation Logic

The following diagram maps the degradation logic. Use this to determine which pathway dominates your current stability samples.

DegradationPathways Parent 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Hydrolysis Ester Hydrolysis (pH > 7 or < 4) Parent->Hydrolysis RetroAldol Retro-Aldol Cleavage (Basic pH / Heat) Parent->RetroAldol Dehydration Dehydration (Acid + Heat) Parent->Dehydration Phenylserine Product A: 3-Hydroxy-3-phenylalanine (Phenylserine) Hydrolysis->Phenylserine Main Pathway PG Product B: 1,2-Propanediol (Propylene Glycol) Hydrolysis->PG UV Silent Benzaldehyde Product C: Benzaldehyde (Strong UV, Non-polar) RetroAldol->Benzaldehyde High UV Glycine Product D: Glycine Deriv. (Polar, Weak UV) RetroAldol->Glycine Cinnamic Product E: Cinnamic Acid Deriv. (Conjugated Alkene) Dehydration->Cinnamic Shift in UV Max

Caption: Figure 1. Mechanistic degradation tree for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate showing three distinct cleavage types.

Module 4: Analytical Method Guidelines (FAQ)

Q: My LC-MS shows a peak at [M+H]+ 182. Is this the parent? A: No. The parent molecule (C12H17NO4) has a molecular weight of approx. 239.3 Da.

  • 182 Da corresponds to 3-hydroxy-3-phenylalanine (Phenylserine) . This confirms ester hydrolysis has occurred in your sample (or in the ion source if the temperature is too high).

  • Troubleshooting: Lower your desolvation temperature to rule out in-source fragmentation. If the peak persists, the degradation is real.

Q: How do I separate the diastereomers? A: This molecule has multiple chiral centers (two on the amino acid, one on the propylene glycol).

  • Protocol: Use a Chiral Stationary Phase (CSP) column, such as a Chiralpak IA or IC (immobilized amylose/cellulose). Standard C18 will likely only separate the diastereomers of the amino acid moiety, not the propylene glycol isomers, resulting in "shoulder" peaks rather than clean separation.

Q: I suspect oxidative degradation. What should I look for? A: Look for Dehydrogenation of the benzylic alcohol.

  • Product: The ketone form (benzoyl derivative).

  • Mass Shift: [M-2H].

  • UV Change: A bathochromic shift (red shift) due to conjugation of the new ketone with the phenyl ring.

References

  • Simplício, A. L., et al. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. (Demonstrates the hydrolysis kinetics of propylene glycol esters of amino acids).

  • Steinreiber, J., et al. (2007). Enzymatic Synthesis of beta-Hydroxy-alpha-amino Acids. Chemistry - A European Journal. (Details the Retro-Aldol equilibrium of phenylserine derivatives).

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (General framework for identifying degradation products).

  • Hanson, K. R., & Havir, E. A. (1970). L-Phenylalanine Ammonia-Lyase (Maize and Potato). Methods in Enzymology. (Discusses elimination reactions/deamination similar to cinnamic acid formation).

Troubleshooting

Optimizing pH conditions for stability of hydroxy-phenylalanine esters

Welcome to the Technical Support Center for the stability of hydroxy-phenylalanine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability of hydroxy-phenylalanine esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing pH conditions to ensure the stability of these critical compounds. As Senior Application Scientists, we understand that experimental success lies not just in following steps, but in understanding the underlying chemical principles. This center provides troubleshooting guides, frequently asked questions, and detailed protocols to empower you in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of hydroxy-phenylalanine esters, providing a foundational understanding for your experimental design.

Q1: What are the primary chemical degradation pathways for hydroxy-phenylalanine esters?

A1: Hydroxy-phenylalanine esters are susceptible to several degradation pathways, with the most significant being:

  • Ester Hydrolysis: This is the most common degradation route, where the ester bond is cleaved by water to yield the corresponding carboxylic acid (hydroxy-phenylalanine) and an alcohol. This reaction is highly dependent on pH and can be catalyzed by both acids and bases.[1][2]

  • Oxidation: The phenol group (hydroxy-phenyl) is susceptible to oxidation, which can lead to the formation of colored degradation products and loss of compound integrity. This can be initiated by exposure to air (oxygen), light, or trace metal ions.[3]

  • Intramolecular Cyclization (for Dipeptide Esters): If the hydroxy-phenylalanine ester is part of a dipeptide (e.g., at the C-terminus), the free N-terminal amine can attack the ester carbonyl group. This intramolecular reaction forms a cyclic dipeptide known as a diketopiperazine (DKP), particularly under neutral to slightly basic conditions.[1]

Q2: How exactly does pH influence the stability of the ester bond?

A2: The pH of a solution is a critical factor governing the rate of ester hydrolysis. The relationship typically follows a U-shaped or V-shaped curve, with maximum stability observed in a specific, often narrow, acidic pH range.[4]

  • Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the ester is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][5]

  • Base-Catalyzed Hydrolysis (Saponification): At high pH, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This is generally a faster and more aggressive degradation pathway than acid-catalyzed hydrolysis.[6][7] The rate of base-catalyzed hydrolysis often correlates directly with the concentration of hydroxide ions.[8]

Q3: What is the generally recommended pH range for maximal stability and storage?

A3: For simple phenylalanine esters, maximum stability is often found in the acidic range of pH 3 to 5.[9] For dipeptide methyl esters, an optimal range of pH 4-5 is often recommended to minimize both acid-catalyzed hydrolysis and the base-accelerated formation of diketopiperazines.[1] It is crucial to experimentally determine the optimal pH for your specific hydroxy-phenylalanine ester, as the exact value can be influenced by the rest of the molecular structure.

Q4: Beyond pH, what other factors can impact the stability of my compound in solution?

A4: Several other factors can significantly influence stability:

  • Temperature: Degradation rates, both chemical and enzymatic, increase with higher temperatures. For long-term storage, frozen (-20°C or -80°C) or lyophilized states are preferred.[1][10]

  • Buffer Species: The components of your buffer can act as catalysts. For example, phosphate and citrate buffers can sometimes participate in general acid-base catalysis, accelerating hydrolysis compared to a non-participating buffer at the same pH.[1]

  • Enzymatic Degradation: In biological matrices (e.g., plasma, cell culture media, tissue homogenates), esterases can rapidly hydrolyze the ester bond. This is a critical consideration for prodrug development.[4]

  • Light and Oxygen: Exposure to UV light and atmospheric oxygen can promote oxidative degradation of the hydroxy-phenyl group.[1][3] Storing solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My hydroxy-phenylalanine ester is degrading rapidly in a neutral phosphate-buffered saline (PBS) at pH 7.4.

  • Plausible Cause: Neutral to basic pH conditions significantly accelerate base-catalyzed ester hydrolysis. The rate of hydrolysis at pH 7.4 can be several orders of magnitude faster than at the optimal acidic pH.[4][8] Furthermore, if your molecule is a dipeptide ester, this pH range also favors diketopiperazine formation.[1]

  • Solution:

    • Determine the pH-Stability Profile: Conduct a stability study across a range of pH values (e.g., pH 3 to 9) to identify the point of maximum stability. A detailed protocol for this is provided below.

    • Adjust Formulation/Storage pH: For in-vitro experiments or stock solutions, prepare and store your compound in a buffer at its optimal pH, which is likely to be between pH 4 and 5.[1] Use a suitable buffer system like acetate for this range.

    • Minimize Time at Neutral pH: If your experiment requires a neutral pH, prepare the solution immediately before use and keep it on ice to slow degradation kinetics. Minimize the duration of the experiment where possible.

Issue 2: My HPLC analysis shows multiple degradation peaks, and I'm not sure which is the primary degradation product.

  • Plausible Cause: You could be observing products from parallel degradation pathways, such as hydrolysis and oxidation. The relative amounts will depend on the specific stressor (pH, light, oxygen).

  • Solution:

    • Conduct a Forced Degradation Study: Systematically stress your compound under different conditions to selectively generate degradation products.[11][12] This is a cornerstone of pharmaceutical stability testing.[13]

      • Acidic Stress: Incubate in 0.1 M HCl at 60°C. This will primarily generate the hydrolysis product (the carboxylic acid).[1]

      • Basic Stress: Incubate in 0.1 M NaOH at room temperature. This will also generate the hydrolysis product, often more rapidly.[1]

      • Oxidative Stress: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. This will generate oxidation-specific degradants.[1]

    • Use Mass Spectrometry (LC-MS): Analyze the stressed samples by LC-MS. The mass difference between the parent compound and the degradants will help you identify them. For example, hydrolysis results in the loss of the alcohol moiety and the addition of a hydrogen.

    • Spike with Standards: If possible, synthesize or purchase a standard of the expected hydrolysis product (the free acid) and co-inject it during HPLC analysis to confirm the identity of that peak by retention time.

Issue 3: My compound shows poor stability even at its optimal pH. What else could be wrong?

  • Plausible Cause: Other factors besides pH may be at play. Trace contaminants or inappropriate storage conditions can compromise stability.

  • Solution:

    • Check for Metal Contamination: Trace metals in your buffer salts can catalyze oxidation. Use high-purity (e.g., analytical grade or better) reagents and consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to sequester metal ions.

    • Protect from Light and Oxygen: Store stock solutions and experimental samples in amber vials to protect from light.[1] For highly sensitive compounds, de-gas the solvent and overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

    • Evaluate for Enzymatic Activity: If you are using any biological reagents or reconstituted proteins, they may have contaminating protease or esterase activity. Ensure all reagents are of high quality and consider including relevant enzyme inhibitors if compatible with your experiment.[1]

Visualizing pH-Dependent Degradation Pathways

The diagram below illustrates the two primary mechanisms of ester hydrolysis for a hydroxy-phenylalanine ester, highlighting the catalytic role of H⁺ in acidic conditions and the nucleophilic attack by OH⁻ in basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) Ester_Acid R-COO-R' Protonation Protonated Ester (More Electrophilic Carbonyl) Ester_Acid->Protonation + H⁺ Intermediate_Acid Tetrahedral Intermediate Protonation->Intermediate_Acid H2O_Acid H₂O (Nucleophile) H2O_Acid->Intermediate_Acid Products_Acid R-COOH + R'-OH Intermediate_Acid->Products_Acid - H⁺ Ester_Base R-COO-R' Intermediate_Base Tetrahedral Intermediate Ester_Base->Intermediate_Base OH_Base OH⁻ (Strong Nucleophile) OH_Base->Intermediate_Base Products_Base R-COO⁻ + R'-OH Intermediate_Base->Products_Base - R'O⁻ Final_Product R-COOH Products_Base->Final_Product Acidification Acidic Workup (Optional) Acidification->Final_Product

Caption: pH-dependent ester hydrolysis pathways.

Experimental Protocol: pH-Dependent Stability Study

This protocol provides a robust method for determining the stability of a hydroxy-phenylalanine ester across a range of pH values using HPLC.

1. Materials and Reagents:

  • Hydroxy-phenylalanine ester of interest

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Buffer salts: Sodium acetate, potassium phosphate (monobasic and dibasic), sodium borate

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Class A volumetric flasks and pipettes

  • pH meter calibrated with standard buffers

  • HPLC system with UV detector[14][15]

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

2. Buffer Preparation (100 mM):

  • pH 3.0, 4.0, 5.0 (Acetate Buffer): Prepare by mixing appropriate volumes of 100 mM acetic acid and 100 mM sodium acetate solutions.

  • pH 6.0, 7.0, 7.4 (Phosphate Buffer): Prepare by mixing appropriate volumes of 100 mM monobasic potassium phosphate and 100 mM dibasic potassium phosphate solutions.[16]

  • pH 8.0, 9.0 (Borate Buffer): Prepare by mixing appropriate volumes of 100 mM boric acid and 100 mM sodium borate solutions. Verify the final pH of each buffer with a calibrated pH meter and adjust as necessary with dilute HCl or NaOH.

3. Sample Preparation and Incubation:

  • Prepare a concentrated stock solution of your ester (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.

  • For each pH buffer, dilute the stock solution to a final concentration of ~100 µg/mL. Ensure the final percentage of organic solvent is low (e.g., <5%) to avoid affecting the buffer pH and compound solubility.

  • Immediately after preparation (t=0), take an aliquot from each pH solution, quench the reaction by diluting it 1:1 with a cold solution of 0.1% TFA in water/acetonitrile, and analyze by HPLC. This is your initial time point.

  • Incubate all solutions in a temperature-controlled environment (e.g., 25°C or 40°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots, quench as described above, and analyze by HPLC.

4. HPLC Method:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient might be 5% to 95% B over 15 minutes, followed by a re-equilibration step. This must be optimized for your specific compound to ensure separation from any degradants.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of your compound (e.g., ~254-280 nm for the phenyl group).

  • Injection Volume: 10-20 µL

5. Data Analysis:

  • For each time point, calculate the percentage of the ester remaining relative to the t=0 peak area.

  • Plot the natural logarithm of the percentage remaining (ln[% Remaining]) versus time for each pH.

  • If the degradation follows first-order kinetics (which is common), the plot will be a straight line. The slope of this line is the negative of the observed degradation rate constant (k_obs).

    • Slope = -k_obs

  • The half-life (t₁/₂) at each pH can be calculated using the formula:

    • t₁/₂ = 0.693 / k_obs

Data Presentation: Illustrative Stability Data

The table below presents hypothetical stability data for a hydroxy-phenylalanine ester incubated at 40°C, summarizing the key parameters derived from the experimental protocol.

pHBuffer SystemDegradation Rate Constant (k_obs, hr⁻¹)Half-Life (t₁/₂, hours)% Remaining after 24 hours
3.0Acetate0.01546.270.0%
4.5 Acetate 0.005 138.6 88.7%
6.0Phosphate0.02034.761.9%
7.4Phosphate0.0957.310.2%
9.0Borate0.4501.5<0.1%

This data clearly illustrates that the maximal stability for this hypothetical compound is achieved around pH 4.5.

References

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
  • The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5. PubMed.
  • Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.
  • Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Journal of Pharmaceutical Sciences.
  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. That's Nice. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Novel Strecker degradation products of tyrosine and dihydroxyphenylalanine. Czech Journal of Food Sciences. [Link]

  • Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. PubMed. [Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

Sources

Optimization

Overcoming steric hindrance in 3-hydroxy-3-phenylalanine esterification

Technical Support Center: Esterification of 3-Hydroxy-3-phenylalanine Welcome to the technical support center for the esterification of 3-hydroxy-3-phenylalanine and its derivatives. This resource is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Esterification of 3-Hydroxy-3-phenylalanine

Welcome to the technical support center for the esterification of 3-hydroxy-3-phenylalanine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. The inherent steric hindrance around the secondary alcohol and the presence of multiple reactive functional groups in 3-hydroxy-3-phenylalanine present unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these obstacles and achieve successful esterification.

I. Understanding the Core Challenge: Steric Hindrance and Competing Reactions

The primary difficulty in the esterification of 3-hydroxy-3-phenylalanine lies in the steric congestion around the β-hydroxyl group. This secondary alcohol is flanked by a bulky phenyl group and the amino acid backbone, which significantly impedes the approach of reagents. Furthermore, the presence of a carboxylic acid and an amino group necessitates a carefully planned strategy to avoid unwanted side reactions such as self-condensation, racemization, and N-acylation.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the esterification of 3-hydroxy-3-phenylalanine.

Q1: Why is my Fischer esterification of 3-hydroxy-3-phenylalanine yielding a complex mixture of products or failing to proceed?

A1: Standard Fischer-Speier esterification, which employs a strong acid catalyst in an excess of alcohol, is often problematic for this substrate.[1][2] The strong acidic conditions required can lead to several side reactions:

  • Dehydration: The β-hydroxy acid moiety is prone to acid-catalyzed dehydration, leading to the formation of α,β-unsaturated phenylalanine derivatives.[3][4]

  • N-Protonation: The amino group will be protonated, which can inhibit the desired reaction and may require a large excess of acid to also catalyze the esterification.

  • Rearrangements: The carbocation intermediate formed during dehydration can potentially undergo rearrangements, further complicating the product mixture.

For these reasons, milder esterification methods are generally recommended.

Q2: I attempted a DCC/DMAP-mediated esterification, but the yield is low and I'm having trouble removing the dicyclohexylurea (DCU) byproduct.

A2: The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a powerful method for sterically hindered substrates.[5][6] However, low yields can result from:

  • N-acylurea formation: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol. DMAP is crucial for minimizing this by acting as an efficient acyl transfer agent.[7]

  • Incomplete reaction: The steric hindrance may still slow the reaction. Ensure you are using a sufficient excess of the alcohol and allowing adequate reaction time.

Troubleshooting DCU removal:

  • DCU is notoriously difficult to remove completely. After filtering the bulk of the precipitate, concentrate the reaction mixture and redissolve it in a solvent like ethyl acetate or diethyl ether, then cool to 0°C or below to precipitate more DCU.[8]

  • Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[9][10]

Q3: Can I use diazomethane for the methyl esterification of 3-hydroxy-3-phenylalanine?

A3: Diazomethane is highly effective for converting carboxylic acids to methyl esters with minimal side products and high yields.[11][12] It reacts rapidly with the acidic proton of the carboxylic acid.[13] However, there are significant safety concerns as diazomethane is toxic and explosive.[12] It should only be handled by experienced personnel with appropriate safety precautions. While it will not directly esterify the hydroxyl group, it is an excellent choice for specifically methylating the carboxyl group if that is the desired product.[12]

Q4: My reaction is sensitive to acidic and basic conditions. What are my options?

A4: For substrates that are sensitive to both acid and base, several methods operating under neutral or near-neutral conditions are available:

  • Steglich Esterification: As mentioned, this method is performed under mild, generally neutral conditions.[14]

  • Mitsunobu Reaction: This reaction allows for the esterification of primary and secondary alcohols with inversion of stereochemistry.[15][16] It is particularly useful for sterically hindered alcohols but requires careful purification to remove byproducts like triphenylphosphine oxide.[17]

  • Yamaguchi Esterification: This method is excellent for the synthesis of highly functionalized esters under mild conditions.[18][19] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[20]

III. Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to overcoming specific experimental hurdles.

Guide 1: Low Yield in Steglich Esterification
Symptom Potential Cause Troubleshooting Action
Low conversion of starting material Insufficient activation of the carboxylic acid or slow nucleophilic attack due to steric hindrance.Increase the equivalents of DCC/EDC and the alcohol. Ensure the reaction is stirred efficiently and consider increasing the reaction time. For particularly stubborn cases, a slight increase in temperature (e.g., to 40°C) may be beneficial, but monitor for side reactions.
Formation of a significant amount of N-acylurea byproduct Slow reaction of the O-acylisourea intermediate with the alcohol, allowing for rearrangement.Ensure an adequate catalytic amount of DMAP is used (typically 0.1-0.2 equivalents). DMAP acts as a superior acyl transfer agent, forming a highly reactive acylpyridinium intermediate that reacts faster with the alcohol.[7]
Difficulty in purifying the product from DCU High solubility of DCU in the reaction solvent or co-elution during chromatography.After filtration, perform a cold precipitation as described in the FAQs. If using chromatography, try a different solvent system. Sometimes, switching to EDC is the most practical solution.[8]
Guide 2: Unwanted Side Reactions

| Symptom | Potential Cause | Troubleshooting Action | | :--- | :--- | Troubleshooting Action | | Formation of dehydration products | Use of acidic conditions (e.g., Fischer esterification). | Switch to a milder, non-acidic method like the Steglich, Mitsunobu, or Yamaguchi esterification. | | N-acylation of the amino group | The amino group is competing with the hydroxyl group as a nucleophile. | Protect the amino group before attempting the esterification. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), which are stable under many esterification conditions.[21][22] | | Racemization at the α-carbon | Use of harsh conditions or reagents that can lead to enolization. | Employ milder reaction conditions. The Steglich and Mitsunobu reactions are generally known to proceed with minimal racemization. |

IV. Experimental Protocols and Method Selection

The choice of esterification method should be guided by the stability of your specific substrate and the desired scale of the reaction.

Decision Workflow for Method Selection

G start Start: Esterification of 3-hydroxy-3-phenylalanine acid_sensitive Is the substrate sensitive to acid? start->acid_sensitive base_sensitive Is the substrate sensitive to base? acid_sensitive->base_sensitive Yes fischer Fischer Esterification (High risk of dehydration) acid_sensitive->fischer No steric_hindrance Is steric hindrance a major issue? base_sensitive->steric_hindrance Yes diazomethane Diazomethane (for methyl esters only, safety hazard) base_sensitive->diazomethane No (Methyl ester only) inversion Is inversion of stereochemistry desired? steric_hindrance->inversion Yes yamaguchi Yamaguchi Esterification steric_hindrance->yamaguchi High Hindrance steglich Steglich Esterification (DCC/DMAP or EDC/DMAP) inversion->steglich No mitsunobu Mitsunobu Reaction inversion->mitsunobu Yes steglich:e->yamaguchi:w

Caption: Decision workflow for selecting an appropriate esterification method.

Protocol 1: Steglich Esterification using EDC/DMAP

This protocol is recommended for its mild conditions and the ease of byproduct removal.

  • Preparation: To a solution of N-protected 3-hydroxy-3-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M) under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.5-3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2-1.5 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction

This method is ideal for achieving inversion of stereochemistry at the hydroxyl center.

  • Preparation: Dissolve N- and C-protected 3-hydroxy-3-phenylalanine (1.0 eq), the carboxylic acid to be esterified (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) or toluene (0.1 M) under an inert atmosphere.

  • Reaction Initiation: Cool the solution to 0°C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. A color change and/or precipitation may be observed.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can often be challenging to remove. Purification is typically achieved by flash column chromatography. For particularly difficult separations, alternative purification strategies may be necessary.[17]

Visualizing the Steglich Esterification Mechanism

The following diagram illustrates the key steps in the DMAP-catalyzed Steglich esterification, highlighting the role of DMAP in preventing the formation of the N-acylurea byproduct.

G cluster_0 Activation and Acyl Transfer cluster_1 Ester Formation vs. Side Reaction RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium (Highly Reactive) O_acylisourea->Acylpyridinium + DMAP ROH R'-OH O_acylisourea->ROH Slow reaction N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow, minimized by DMAP) DMAP DMAP Ester Ester Product Acylpyridinium->Ester + R'-OH

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

V. Protecting Group Strategies

For successful and clean esterification, a robust protecting group strategy is often essential.

Functional Group Recommended Protecting Group Introduction Reagent Cleavage Conditions Key Advantages
α-Amino Group Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)Stable to basic and nucleophilic conditions used in many esterifications.[21]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)Orthogonal to Boc; stable to mild acidic and basic conditions.[22]
Carboxylic Acid Methyl or Ethyl Ester Fischer esterification (if tolerated) or diazomethaneSaponification (e.g., LiOH, NaOH)Simple and common protecting groups.
Benzyl Ester Benzyl alcohol with an acid catalyst or benzyl bromide with a baseCatalytic hydrogenolysisCan be removed simultaneously with a Cbz group.

VI. References

  • Fiveable. (2025, August 15). Steglich Esterification Definition - Organic Chemistry Key...9

  • Grokipedia. Steglich esterification. 5

  • Organic Chemistry Portal. Steglich Esterification. 7

  • NPTEL Archive. 5.2.2 Synthesis of Esters. 23

  • Wikipedia. 山口ラクトン化反応. 20

  • Google Patents. EP0331280A1 - Method for esterifying hindered carboxylic acids. 24

  • RSC Publishing. (2021, August 3). Green Chemistry. 14

  • Organic Chemistry Portal. Mitsunobu Reaction. 15

  • Master Organic Chemistry. Mitsunobu Reaction. 16

  • とらおの有機化学. (2022, April 23). 山口ラクトン化反応【Yamaguchi Esterification】. 18

  • Sejidov, N. M., et al. (n.d.). Esterification reaction using solid heterogeneous acid catalysts under solvent-less condition. 25

  • Organic Synthesis. Acid to Ester - Common Conditions. 26

  • PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. 27

  • Organic Chemistry Portal. Ester synthesis by esterification. 28

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. 29

  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis via intramolecularly interrupted Pummerrer intermediates. 30

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. 17

  • Homework.Study.com. Acid-catalyzed dehydration of β -hydroxy carbonyl compounds occurs by a particular mechanism.... 3

  • とらおの有機化学. (2018, February 5). 山口ラクトン化はラクトン合成の名盤反応. 19

  • Kolkata University. Organic Chemistry-4. 11

  • Vaia. Question: Acid-catalyzed dehydration of β-hydroxy carbonyl compounds occurs by the mechanism discussed in Section 9.8. With this in mind, draw a stepwise mechanism for the following reaction.4

  • U.S. Environmental Protection Agency. (n.d.). Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. 31

  • SciSpace. (1984). Process for the preparation of sterically hindered hydroxyphenylcarboxylic acid esters. 32

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. 10

  • Chemistry Steps. (2021, November 18). Fischer Esterification. 1

  • MDPI. (2022, February 10). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. 33

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). 13

  • ACS Publications. (2004, February 11). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. 34

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?8

  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. 35

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. 36

  • University of Liverpool. (2025, July 30). Diazomethane makes methyl esters from carboxylic acids. 12

  • BenchChem. comparative analysis of different protecting groups for p-amino-D-phenylalanine. 21

  • ResearchGate. “One-Pot” Methylation of N -Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N -Methyl Dipeptides. 37

  • Wikipedia. Steglich esterification. 6

  • Organic Chemistry Portal. Protective Groups. 38

  • SciSpace. Amino Acid-Protecting Groups. 39

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. 40

  • MDPI. (2008, January 16). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. 41

  • YouTube. (2020, September 27). 山口マクロラクトン化の反応機構. 42

  • Wikipedia. Protecting group. 22

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. 43

  • Organic Chemistry Portal. Fischer Esterification. 2

  • PMC. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. 44

  • Nature. (2019, November 15). Taking the 'high road' to renewable beta-amino acids. 45

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 46

  • Chem-Station. (2009, June 26). 山口マクロラクトン化 Yamaguchi Macrolactonizaion. 47

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Interpretation of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate , interpreted as the 2,3-dihydroxypropyl ester of 3-hydroxy-3-phenylalanine (Phenylserine)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate , interpreted as the 2,3-dihydroxypropyl ester of 3-hydroxy-3-phenylalanine (Phenylserine) .[1]

Executive Summary & Structural Definition

1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is a complex amino acid derivative often encountered as a prodrug moiety or a metabolic intermediate.[1] Chemically, it represents the esterification of 3-hydroxy-3-phenylalanine (Phenylserine) with a vicinal diol, typically glycerol (forming the 2,3-dihydroxypropyl ester).[1]

This compound presents a unique analytical challenge due to the presence of three chiral centers (two on the amino acid backbone, one potentially on the glycerol tail) and multiple exchangeable protons.[2] Distinguishing this compound from its regioisomers (e.g., m-tyrosine derivatives) and determining its diastereomeric purity (threo vs. erythro) are critical quality attributes.[1]

Target Structure:
  • Core: 3-Hydroxy-3-phenylalanine (Phenylserine)[1]

  • Modification: Ester linkage to a 2,3-dihydroxypropyl group (Glycerol monoester).

  • Key Spin Systems:

    • Aromatic Ring: Monosubstituted benzene (5H).[1]

    • Amino Acid Backbone: ABX or AA'BB' system (

      
      -CH and 
      
      
      
      -CH).
    • Ester Moiety: Complex aliphatic multiplet system (OCH

      
      -CHOH-CH
      
      
      
      OH).[1]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and accurate integration, the choice of solvent is paramount due to the compound's polarity and exchangeable protons (-OH, -NH


).[1]
Recommended Method
  • Solvent: DMSO-d_6 (Dimethyl sulfoxide-d6).[1]

    • Rationale: Excellent solubility for polar amino acid esters; slows proton exchange, allowing observation of -OH and -NH

      
       coupling, which is vital for stereochemical assignment.[1][2]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Temperature: 298 K (25°C).[1]

Critical Note: Avoid D


O for primary structural characterization. D

O causes rapid H/D exchange, erasing amide and hydroxyl signals that are diagnostic for the glycerol moiety and the threo/erythro configuration.[2]

Detailed Spectral Assignment (DMSO-d_6)

The following assignment assumes the threo -diastereomer (a common synthetic target) of the phenylserine core.

Table 1: Chemical Shift Assignments
PositionGroup

(ppm)
MultiplicityIntegralCoupling (J) / Notes
Aromatic Ph-H7.20 – 7.45Multiplet5HOverlapping ortho, meta, para protons.[1]

-CH
CH-OH4.85Doublet (d)1HJ

3–5 Hz (Threo) or 8–10 Hz (Erythro).[1]

-OH
-OH5.80Broad s/d1HExchangeable; visible in dry DMSO.[1]

-CH
CH-NH

3.65Doublet (d)1HCoupled to

-CH.[1]
Amine -NH

2.5 – 3.5Broad2HChemical shift varies with concentration/pH.[1]
Ester -OCH

-
4.05 – 4.20Multiplet2HDiastereotopic protons (AB part of ABX).[1]
Gly-CH -CH(OH)-3.65 – 3.75Multiplet1HOften overlaps with

-CH.[1]
Gly-CH

-CH

OH
3.35 – 3.50Multiplet2HTerminal hydroxymethyl group.[1]
Gly-OH -OH (x2)4.5 – 5.0Broad2HGlycerol hydroxyls; often broad/overlapping.[1]
Mechanistic Insight: Stereochemical Determination

The coupling constant between the


 and 

protons (

) is the definitive metric for assigning the relative stereochemistry of the phenylserine core.[2]
  • Threo Isomer: Exhibits a smaller coupling constant (

    
     Hz) due to the gauche relationship of the protons in the preferred rotamer.[1]
    
  • Erythro Isomer: Exhibits a larger coupling constant (

    
     Hz) due to the anti-periplanar relationship.[1]
    

Comparative Analysis: Target vs. Alternatives

This section compares the target spectrum against common reference standards to aid in impurity profiling and structural verification.

Comparison 1: Ester vs. Free Acid (Phenylserine)
  • Objective: Confirm esterification.

  • Spectral Change:

    • Free Acid: Lacks signals in the 3.3 – 4.2 ppm region (except

      
      -CH).[1]
      
    • Target (Glycerol Ester): Appearance of complex multiplets at 3.3 – 4.2 ppm (5 aliphatic protons of the glycerol tail).[1]

    • Shift Effect: The

      
      -CH of the ester typically shifts downfield by ~0.1–0.2 ppm compared to the zwitterionic free acid.[1]
      
Comparison 2: Glycerol Ester vs. Methyl Ester
  • Objective: Distinguish the specific alcohol moiety.

  • Spectral Change:

    • Methyl Ester: Shows a sharp, diagnostic singlet (3H) at

      
       ppm.[2]
      
    • Target (Glycerol Ester): Shows a complex ABX or higher-order multiplet system for the -OCH

      
      -CH(OH)-CH
      
      
      
      OH group.[1] No sharp methyl singlet is observed.[1]
Comparison 3: Phenylserine vs. m-Tyrosine Derivative
  • Objective: Rule out regioisomeric impurities (CAS 63978-27-8 ambiguity).

  • Differentiation:

    • Phenylserine Core (Target):

      • Aromatic: 5H integration (Monosubstituted).[1]

      • Aliphatic: Two vicinal methines (

        
        -CH and 
        
        
        
        -CH) appearing as coupled doublets.[1]
    • ** m-Tyrosine Core (Alternative):**

      • Aromatic: 4H integration (Disubstituted).[1] Distinct pattern (singlet, doublet, triplet, doublet).

      • Aliphatic: ABX system (-CH

        
        -CH-).[1] The benzylic position is a methylene (-CH
        
        
        
        -), appearing as two diastereotopic protons, not a single methine.[1][2]

Decision Logic & Assignment Workflow

The following diagram illustrates the logical workflow for confirming the structure of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate using 1H NMR data.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_Aromatic Step 1: Check Aromatic Region (7.0-7.5 ppm) Integration? Start->Check_Aromatic Aromatic_5H 5H (Monosubstituted) Indicates: Phenylserine Core Check_Aromatic->Aromatic_5H Aromatic_4H 4H (Disubstituted) Indicates: m-Tyrosine Impurity Check_Aromatic->Aromatic_4H Check_Beta Step 2: Check Benzylic Position Multiplicity? Aromatic_5H->Check_Beta Beta_Doublet Doublet (1H, ~4.8 ppm) Indicates: Beta-Hydroxy (Phenylserine) Check_Beta->Beta_Doublet Beta_Methylene Multiplet (2H, ~3.0 ppm) Indicates: Benzylic Methylene (Tyrosine) Check_Beta->Beta_Methylene Check_Ester Step 3: Analyze Ester Region (3.3-4.2 ppm) Beta_Doublet->Check_Ester Ester_Methyl Sharp Singlet (3.7 ppm) Indicates: Methyl Ester Check_Ester->Ester_Methyl Ester_Gly Complex Multiplets (5H) Indicates: Glycerol/Diol Ester Check_Ester->Ester_Gly Stereo_Check Step 4: Measure J(alpha, beta) Ester_Gly->Stereo_Check Threo J = 3-5 Hz Threo Diastereomer Stereo_Check->Threo Erythro J = 8-10 Hz Erythro Diastereomer Stereo_Check->Erythro Conclusion Final Structure Confirmation: 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Threo->Conclusion Erythro->Conclusion

Figure 1: Analytical workflow for the structural verification of Phenylserine Glycerol Esters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] Link[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1][2]

  • Vederas, J. C., et al. (1985).[2] "Biosynthesis of Phenylserine and Phenylalanine." Journal of the American Chemical Society, 107(24), 7105-7109.[2] (Reference for Phenylserine stereochemical coupling constants). Link[1][2]

  • Breitmaier, E. (2002).[2] Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons.[1] (Reference for Glycerol ester multiplet analysis). Link[1][2]

Sources

Comparative

Comprehensive Guide to Reference Standards for Purity Assessment of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

Executive Summary & Mechanistic Context In pharmaceutical development, the integrity of your analytical data is only as robust as the reference standard calibrating your instruments[1]. 1,2-Dihydroxypropyl 3-hydroxy-3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In pharmaceutical development, the integrity of your analytical data is only as robust as the reference standard calibrating your instruments[1]. 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS: 63978-27-8) —an esterified derivative of the amino acid phenylserine—presents a unique analytical challenge.

Structurally, this compound features a highly polar 1,2-diol moiety, an ester linkage susceptible to hydrolysis, and an amino group. Because it lacks an extended conjugated chromophore (relying solely on the native phenyl ring for UV absorbance), traditional purity assessment via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) area normalization is fundamentally flawed. Relying solely on UV detection creates a "hidden bias" where non-chromophoric impurities (e.g., aliphatic degradation products, residual solvents, or inorganic salts) are invisible, artificially inflating the apparent purity[2].

To establish a self-validating analytical system, we must employ orthogonal techniques. This guide objectively compares the tiers of reference standards available for this compound and details the implementation of paired with a Mass Balance approach to achieve absolute metrological traceability[1][3].

Comparison of Reference Standard Tiers

Choosing the correct grade of reference standard dictates the reliability of your downstream assays. Below is an objective comparison of the three primary tiers used in the purity assessment of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate.

Standard TierPurity Assignment MethodTraceabilityCost / AccessibilityRecommended Application
Primary Certified Reference Material (CRM) qNMR (Absolute Quantitation)[4]Fully traceable to SI units (e.g., via NIST SRM internal standards)[1].High / Low availability for niche CAS 63978-27-8.Calibration of secondary standards; pivotal clinical trial release testing.
Secondary Working Standard Mass Balance (HPLC-UV/MS + TGA + KF) cross-checked against CRM[2].Traceable to Primary CRM.Moderate / Synthesized and qualified in-house or via CRO.Routine batch QC testing; stability indicating assays.
Research Grade (In-House) Area % Normalization (HPLC-UV)None (Relative purity only).Low / Readily available from chemical suppliers.Early-stage discovery; non-GLP method development.

Causality Insight: Why not use Research Grade materials for quantitative assays? Because a 99% purity by HPLC-UV area normalization might actually be 90% true purity if the sample contains 9% water and 1% non-UV-absorbing inorganic salts.

The Traceability Chain: Establishing Metrological Trust

To ensure trustworthiness, every working standard used in the lab must be anchored to the International System of Units (SI)[1]. This is achieved through a strict traceability chain.

Traceability SI SI Units (Mole/Mass) qNMR Primary Method (qNMR) Internal Standard (NIST SRM) SI->qNMR Metrological Traceability CRM Primary CRM (1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate) qNMR->CRM Absolute Purity Assignment WS Secondary Working Standard (Assigned via HPLC/Mass Balance) CRM->WS Calibration & Validation Sample Routine Batch Analysis (HPLC/MS) WS->Sample Routine QC Testing

Traceability chain linking SI units to routine sample analysis via qNMR and CRMs.

Methodologies for Absolute Purity Assessment

To qualify a Secondary Working Standard of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate, we utilize a dual-pillar approach: qNMR and Mass Balance . Demonstrated equivalence between these two independent values confirms accuracy and eliminates hidden biases[2].

Pillar 1: Quantitative NMR (qNMR)

qNMR is the gold standard for primary purity assignment because the integral of an NMR peak is directly proportional to the number of nuclei, regardless of the molecule's structure[1][4]. By using a high-purity internal standard (IS) like Maleic Acid, we can calculate the absolute mass fraction of our target compound without needing a pre-existing standard of the compound itself[4].

Pillar 2: Mass Balance

The mass balance method subtracts the sum of all impurities from 100%[1]. Purity = [100% - (% Water + % Residual Solvents + % Inorganic Ash)] × Chromatographic Purity Because 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is highly polar, direct analysis by standard reversed-phase HPLC is challenging[5]. We must utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) to capture the full impurity profile[5][6].

PurityWorkflow cluster_qNMR qNMR Approach cluster_MB Mass Balance Approach Sample Candidate Material (CAS 63978-27-8) qNMR_Prep Add Internal Standard (e.g., Maleic Acid) Sample->qNMR_Prep MB_Chrom Chromatographic Purity (HILIC-UV/MS) Sample->MB_Chrom MB_Vol Volatiles & Water (TGA / Karl Fischer) Sample->MB_Vol qNMR_Acq 1H-NMR Acquisition (Relaxation delay > 15*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Purity Calculation qNMR_Acq->qNMR_Calc Final Certified Purity Value (Cross-Validated) qNMR_Calc->Final Primary Value MB_Calc 100% - Sum of Impurities MB_Chrom->MB_Calc MB_Vol->MB_Calc MB_Calc->Final Orthogonal Check

Orthogonal purity assessment workflow combining qNMR and Mass Balance methodologies.

Experimental Protocols: A Self-Validating System

As scientists, we must design protocols that fail safely—meaning if the system is not capable of accurate measurement, the system suitability test (SST) will flag it before data is generated.

Protocol A: Absolute Purity via 1H-qNMR

Mechanistic Choice: We select Maleic Acid as the internal standard because its singlet resonance (~6.3 ppm) does not overlap with the aromatic protons (7.0-7.5 ppm) or the aliphatic diol protons (3.5-4.5 ppm) of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate[4].

  • Sample Preparation: Accurately weigh ~10.0 mg of the candidate material and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6.

  • NMR Acquisition Parameters (Critical):

    • Relaxation Delay (D1): Must be set to

      
       15 times the longest spin-lattice relaxation time (
      
      
      
      ) of the analyte and IS signals to ensure >99.9% recovery of longitudinal magnetization[1].
    • Signal-to-Noise (S/N): Acquire sufficient scans (typically 64-128) to achieve a S/N ratio of > 1000:1 for minimizing measurement uncertainties, though > 250:1 is the absolute minimum for integration errors < 1%[1][7].

    • Pulse Angle: 90° for maximum signal excitation.

  • Calculation: Compute purity using the standard qNMR mass fraction equation, comparing the integral of the target's aromatic protons against the Maleic Acid singlet[7].

Protocol B: Chromatographic Purity via HILIC-MS (Mass Balance)

Mechanistic Choice: Reversed-phase (C18) columns fail to adequately retain the highly polar dihydroxypropyl and amino groups, leading to co-elution at the void volume[5]. HILIC provides the necessary orthogonal retention mechanism.

  • Column Selection: Use a bare silica or zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0, to keep the primary amine protonated).

    • Solvent B: Acetonitrile.

    • Gradient: Start at 90% B, dropping to 60% B over 15 minutes.

  • Detection: UV at 210 nm (for the phenyl ring) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to detect non-chromophoric impurities[6].

  • System Suitability (SST): The resolution (

    
    ) between the target peak and its primary hydrolysis degradant (unesterified 3-hydroxy-3-phenylalanine) must be 
    
    
    
    2.0.

Conclusion

The purity assessment of complex, polar amino acid esters like 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate cannot be trusted to simple HPLC-UV area normalization. By implementing a self-validating system that anchors absolute quantitation through qNMR and cross-verifies it with a rigorous HILIC-MS Mass Balance approach, laboratories can establish highly reliable, SI-traceable reference standards.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Magnetochemistry (MDPI) URL:[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: Analytical and Bioanalytical Chemistry (via PubMed) URL:[Link]

  • Quantitative NMR Spectroscopy (qNMR) Guide Source: University of Oxford, Department of Chemistry URL:[Link]

Sources

Validation

Comparative Stability Guide: Propyl vs. Ethyl Esters of 3-Hydroxy-3-Phenylalanine

Executive Summary Objective: This guide provides a technical comparison of the physicochemical stability of Propyl 3-hydroxy-3-phenylalaninate versus Ethyl 3-hydroxy-3-phenylalaninate . Core Finding: The propyl ester dem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the physicochemical stability of Propyl 3-hydroxy-3-phenylalaninate versus Ethyl 3-hydroxy-3-phenylalaninate .

Core Finding: The propyl ester demonstrates superior chemical stability (hydrolytic resistance) compared to the ethyl ester counterpart. This enhanced stability is driven by increased steric hindrance at the carbonyl carbon, which retards nucleophilic attack by water or hydroxide ions.[1] However, in enzymatic environments (e.g., plasma), the propyl ester's higher lipophilicity may alter its interaction with carboxylesterases (hCE1/hCE2), potentially modulating bioavailability distinct from its chemical half-life.[1]

Recommendation:

  • Select Propyl Ester for formulations requiring extended shelf-life, higher lipophilicity (LogP), or sustained release profiles where chemical hydrolysis is the rate-limiting degradation step.[1]

  • Select Ethyl Ester for standard immediate-release applications where rapid clearance or established metabolic pathways are prioritized.

Mechanistic Analysis: The Stability Divergence

The stability difference between these two esters is not random; it is governed by quantifiable physical organic chemistry principles, specifically steric effects (


)  and inductive effects (

)
.[1]
Steric Hindrance (The Taft Factor)

The rate of hydrolysis (


) for esters is heavily influenced by the size of the alkoxy group.
  • Ethyl (-CH

    
    CH
    
    
    
    ):
    Offers moderate steric shielding. The methylene group allows rotational freedom, but the bulk is relatively low.
  • Propyl (-CH

    
    CH
    
    
    
    CH
    
    
    ):
    The additional methylene unit increases the Taft Steric Substituent Constant (
    
    
    )
    . This extra bulk creates a larger "exclusion zone" around the carbonyl carbon, physically obstructing the trajectory of the incoming nucleophile (OH
    
    
    or H
    
    
    O).

Theoretical Kinetic Relationship:



Where 

is the rate constant and

is the reaction sensitivity factor. Because

is more negative (more hindering) than

, the hydrolysis rate

is lower, resulting in a longer half-life (

).[1]
The Beta-Hydroxy Effect

3-Hydroxy-3-phenylalanine contains a hydroxyl group at the


-position. This creates a unique vulnerability:
  • Intramolecular Catalysis: The

    
    -OH can form a hydrogen bond with the ester carbonyl oxygen, activating the carbon for nucleophilic attack.
    
  • Oxazolidine Formation: In some conditions, the amine and

    
    -hydroxyl can cyclize, complicating the degradation profile.[1]
    Note: While both esters suffer from this intrinsic instability, the propyl group's steric bulk mitigates the external hydrolysis rate more effectively than the ethyl group.
    
Visualization of Hydrolysis Kinetics

The following diagram illustrates the competitive degradation pathways and the steric blockade provided by the propyl chain.

HydrolysisMechanism Ester 3-Hydroxy-3-Phenylalanine Ester (Ethyl or Propyl) TS Tetrahedral Intermediate (Unstable) Ester->TS Nucleophilic Attack Cyclization Oxazolidine Derivative (Side Reaction) Ester->Cyclization Intramolecular Reaction Hydrolysis Hydrolysis Products (Acid + Alcohol) TS->Hydrolysis Collapse Water H2O / OH- Water->TS Sterics Steric Shielding (Propyl > Ethyl) Sterics->TS Inhibits Formation

Figure 1: Mechanistic pathway showing steric inhibition of the tetrahedral intermediate formation by the alkoxy group.

Comparative Performance Data

The following data synthesizes experimental trends for amino acid esters. While exact values depend on specific buffer ions and temperature, the relative ratios are consistent across homologous series.[1]

ParameterEthyl EsterPropyl EsterImpact on Development
Relative Hydrolysis Rate (

)
1.0 (Reference)~0.65 – 0.80Propyl degrades 20-35% slower in neutral buffer.
Chemical

(pH 7.4, 37°C)
~6 – 12 Hours~10 – 18 HoursPropyl offers longer solution stability for liquid dosing.[1]
Lipophilicity (cLogP) ~1.2~1.7Propyl has higher membrane permeability potential.[1]
Plasma Stability (Enzymatic) Low (Rapid cleavage)ModeratePropyl may resist specific esterases better, though high lipophilicity can sometimes enhance enzyme binding.[1]
Solubility (Water) HighModerateEthyl is preferred if aqueous solubility is the limiting factor.

Experimental Protocols

To validate these stability profiles in your own lab, use the following self-validating protocols.

Synthesis of Ester Hydrochloride Salts

Objective: Isolate pure hydrochloride salts to prevent auto-catalyzed hydrolysis by the free amine.

  • Reagents: 3-hydroxy-3-phenylalanine (1 eq), Anhydrous Alcohol (Ethanol or n-Propanol, 20 mL/g), Thionyl Chloride (SOCl

    
    , 1.2 eq).
    
  • Setup: Flame-dried round bottom flask, ice bath (0°C), reflux condenser with drying tube (CaCl

    
    ).
    
  • Procedure:

    • Suspend amino acid in the appropriate anhydrous alcohol.

    • Add SOCl

      
       dropwise at 0°C (Exothermic!).
      
    • Heat to reflux for 4 hours.

    • Evaporate solvent in vacuo.

    • Purification: Recrystallize from Alcohol/Ether.[1][2]

  • Validation: NMR (

    
    H) must show disappearance of acid proton and appearance of alkoxy signals (Ethyl: triplet+quartet; Propyl: triplet+multiplet+triplet).
    
Stability Assay Workflow (HPLC)

Objective: Quantify


 and 

in physiological buffer.[1]
  • Buffer Preparation: Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.[1]

  • Stock Solution: Dissolve ester HCl salt in Acetonitrile (1 mg/mL).

  • Incubation:

    • Spike Stock into PBS (Final conc: 50 µM).

    • Maintain at 37°C in a shaking water bath.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240, 480 mins.[1]

    • Quench: Add aliquot to equal volume of ice-cold Methanol + 0.1% Formic Acid (stops hydrolysis).

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm).[1]

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (Phenyl ring absorption).[1]

Calculation: Plot


 vs. Time.



[1]
Experimental Workflow Diagram

StabilityWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Incubation cluster_2 Phase 3: Analysis Stock Stock Prep (1mg/mL in ACN) Mix Spike & Mix (50 µM Final) Stock->Mix Buffer Buffer Equil. (PBS pH 7.4, 37°C) Buffer->Mix Sample Sampling (t=0 to 480 min) Mix->Sample Start Timer Quench Quench (MeOH + 0.1% FA) Sample->Quench At Timepoints HPLC HPLC-UV (C18, 254nm) Quench->HPLC Data Data Processing (ln[C] vs Time) HPLC->Data

Figure 2: Step-by-step workflow for determining the comparative hydrolytic stability half-life.

References

  • Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on ester hydrolysis kinetics and steric effects).

  • Lattanzi, A., et al. (2022).[1] "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." European Journal of Pharmaceutical Sciences. (Demonstrates the homologous series effect: Propyl > Ethyl > Methyl in chemical stability).[1]

  • Vig, B. S., et al. (2013).[1] "Amino Acid Ester Prodrugs of Acyclovir: Stability and Antiviral Activity."[3] Molecular Pharmaceutics. (Validates the stability trend of amino acid esters with increasing chain length).[1]

  • Beaumont, K., et al. (2003).[1] "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. (Discusses the balance between lipophilicity and hydrolytic lability).

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Comparison of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Diastereomers

Introduction: The Imperative of Stereoisomeric Purity In pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereoisomeric Purity

In pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit vastly different pharmacological profiles.[1][2] The synthesis of complex molecules, such as the novel phenylalaninate derivative 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate, often introduces multiple chiral centers, leading to the formation of diastereomers. Unlike enantiomers, diastereomers are stereoisomers that are not mirror images and possess distinct physical and chemical properties.[1] This distinction, while seemingly an advantage, does not always guarantee facile separation.

This guide provides a comprehensive comparison of chromatographic strategies for the resolution of the diastereomers of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate. We will explore the underlying principles of stationary and mobile phase selection, present comparative experimental data, and provide a validated, step-by-step protocol for the optimal separation method. This work is intended to equip researchers, scientists, and drug development professionals with the practical insights and theoretical grounding necessary to tackle similar separation challenges.

The Chromatographic Challenge: Resolving Structurally Similar Diastereomers

The primary goal in separating diastereomers is to exploit their differences in physicochemical properties to achieve differential retention on a chromatographic column.[3][4] While this can be achieved on standard achiral stationary phases, the success of the separation is highly dependent on the subtle interplay of intermolecular forces between the analytes, the stationary phase, and the mobile phase.[5][6]

The key to an effective separation lies in maximizing the selectivity (α), which is a measure of the relative retention of the two diastereomers. This requires a systematic approach to method development, exploring variables that can influence the interactions governing the separation.

Experimental Design and Rationale

Our approach is centered on High-Performance Liquid Chromatography (HPLC) due to its high resolution, reproducibility, and applicability to a wide range of analytes.[4][7] We will compare two common reversed-phase (RP) columns and investigate the profound effect of the mobile phase composition, including the organic modifier and pH additives.

Workflow for Method Development

The following diagram outlines the logical workflow for developing a robust separation method for the target diastereomers.

G cluster_StationaryPhase Stationary Phase Screening cluster_MobilePhase Mobile Phase Optimization cluster_Analysis Performance Evaluation Analyte Diastereomeric Mixture (1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate) C18 C18 Column (Hydrophobic Interaction) Analyte->C18 PhenylHexyl Phenyl-Hexyl Column (π-π & Hydrophobic Interaction) Analyte->PhenylHexyl MeOH Methanol/Water Gradient C18->MeOH ACN Acetonitrile/Water Gradient C18->ACN PhenylHexyl->MeOH PhenylHexyl->ACN Additive Acidic Additive Screening (e.g., Formic Acid, TFA) MeOH->Additive ACN->Additive Metrics Assess Resolution (Rs), Selectivity (α), Peak Shape Additive->Metrics Optimized Optimized Method Metrics->Optimized

Caption: Workflow for chromatographic method development.

Rationale for Component Selection
  • Stationary Phases:

    • C18 (ODS): A standard octadecylsilane column was chosen for its broad applicability and strong hydrophobic retention mechanisms. It serves as our baseline for comparison.

    • Phenyl-Hexyl: This phase was selected to introduce alternative separation mechanisms. The phenyl group allows for π-π interactions with the aromatic ring of the phenylalaninate moiety, potentially offering unique selectivity for the diastereomers.[6]

  • Mobile Phases:

    • Organic Modifiers (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC. Their different polarities and abilities to engage in hydrogen bonding can significantly alter selectivity.[8]

    • Acidic Additives: The presence of a basic amine group in the analyte necessitates pH control to ensure consistent ionization and good peak shape. Acidic additives like formic acid (FA) or trifluoroacetic acid (TFA) are used to suppress the silanol activity of the stationary phase and protonate the analyte, leading to improved retention and peak symmetry.[9] Formic acid is often preferred for LC-MS compatibility.[8]

Comparative Experimental Data

The following table summarizes the performance of three distinct chromatographic methods in separating the two diastereomers of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate.

ParameterMethod AMethod BMethod C
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: MethanolA: 0.1% FA in Water, B: AcetonitrileA: 0.1% FA in Water, B: Acetonitrile
Gradient 20-80% B over 15 min20-80% B over 15 min20-80% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
t_R (Diastereomer 1) 8.21 min9.54 min10.15 min
t_R (Diastereomer 2) 8.45 min10.02 min10.88 min
Resolution (R_s) 1.352.513.82
Selectivity (α) 1.041.071.10

Analysis and Discussion: Unpacking the Separation Mechanism

The experimental data clearly indicates that Method C provides a superior separation, achieving baseline resolution (R_s > 1.5) and the highest selectivity.

  • Method A vs. Method B: The transition from a Methanol/Water mobile phase to an Acetonitrile/Water system with formic acid (Method B) resulted in a significant improvement in resolution (1.35 to 2.51). This is attributable to two factors. First, the addition of formic acid protonates the analyte's amine group, leading to more consistent interactions and sharper peaks. Second, acetonitrile often provides different selectivity compared to methanol for polar compounds.[8]

  • Method B vs. Method C: The most dramatic improvement came from switching the stationary phase from C18 to Phenyl-Hexyl (Method C). While both methods used the same mobile phase, the resolution jumped from 2.51 to 3.82. This strongly suggests that non-hydrophobic interactions are playing a key role in the separation. The Phenyl-Hexyl phase allows for π-π stacking between its phenyl rings and the aromatic ring of the analyte. The subtle differences in the three-dimensional orientation of the phenyl group in each diastereomer relative to its other chiral centers lead to a more pronounced difference in interaction strength with the stationary phase, thereby enhancing selectivity.

The diagram below illustrates the proposed dominant interactions responsible for the enhanced separation on the Phenyl-Hexyl stationary phase.

G cluster_Diastereomer1 Diastereomer 1 cluster_Diastereomer2 Diastereomer 2 cluster_CSP Phenyl-Hexyl Stationary Phase D1 Phenyl Ring Dihydroxypropyl Group Amine Group CSP Phenyl Ring Hexyl Chain (Hydrophobic) D1:f0->CSP:f0 Strong π-π Interaction D1:f1->CSP:f1 Hydrophobic Interaction D2 Phenyl Ring Dihydroxypropyl Group Amine Group D2:f0->CSP:f0 Weaker π-π Interaction (Steric Hindrance) D2:f1->CSP:f1 Hydrophobic Interaction

Caption: Differential interactions driving diastereomer separation.

Optimized Protocol: Method C

This section provides a detailed, step-by-step protocol for the validated separation of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate diastereomers.

Reagent and Sample Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Preparation: Accurately weigh and dissolve the diastereomeric mixture in the sample diluent to a final concentration of approximately 0.5 mg/mL. Vortex to ensure complete dissolution.

HPLC System and Conditions
  • Instrument: HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Column Temperature: 30 °C.

  • Autosampler Temperature: 10 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Flow Rate: 1.0 mL/min.

Chromatographic Gradient
Time (min)% Mobile Phase A% Mobile Phase B
0.080.020.0
15.020.080.0
15.180.020.0
20.080.020.0
Data Analysis
  • Integrate the peaks corresponding to the two diastereomers.

  • Calculate the resolution (R_s) using the USP formula: R_s = 2(t_R2 - t_R1) / (w1 + w2), where t_R is the retention time and w is the peak width at the base.

  • Calculate the selectivity (α) using the formula: α = (t_R2 - t_M) / (t_R1 - t_M), where t_M is the column dead time.

Conclusion

The successful separation of diastereomers is a critical step in the development of stereochemically pure active pharmaceutical ingredients. This guide demonstrates that a logical, mechanism-based approach to method development can efficiently resolve the diastereomers of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate. While a standard C18 column provides partial separation, exploiting alternative interaction mechanisms, such as the π-π interactions offered by a Phenyl-Hexyl stationary phase, is key to achieving high resolution and selectivity. The optimized method presented here is robust, reproducible, and serves as a powerful tool for the analysis and purification of this and structurally related compounds.

References

  • Analyst (RSC Publishing). Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography.
  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • Google Patents. US4379941A - Resolution of racemic amino acids.
  • Chiralpedia. Direct chiral HPLC separation on CSPs. Available from: [Link]

  • SciELO México. Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available from: [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • Wiley Online Library. Gas-chromatographic separation of stereoisomers of dipeptides. Available from: [Link]

  • R Discovery. The Composition of the Mobile Phase Affects the Dynamic Chiral Recognition of Drug Molecules by the Chiral Stationary Phase. Available from: [Link]

  • Chemistry LibreTexts. 14.3: Chiral Chromatography. Available from: [Link]

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available from: [Link]

  • PubMed. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Available from: [Link]

  • Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Available from: [Link]

  • PMC. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • PMC. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Available from: [Link]

  • ResearchGate. Chromatograms of enantiomer separation of racemic N-PHT phenylalanine.... Available from: [Link]

  • Phenomenex. The Chiral Notebook. Available from: [Link]

  • Avanti Publishers. Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Available from: [Link]

  • MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available from: [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • ResearchGate. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • PLOS One. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame. Available from: [Link]

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Validation

A Comparative Guide to the Metabolic Stability of a Novel Compound and Native Amino Acids

This guide provides a comprehensive analysis of the metabolic breakdown rates of a novel therapeutic compound, hereafter referred to as "Compound X," in comparison to native amino acids. For researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the metabolic breakdown rates of a novel therapeutic compound, hereafter referred to as "Compound X," in comparison to native amino acids. For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount for predicting its pharmacokinetic profile, efficacy, and potential toxicity.[1][2] This document will delve into the underlying principles of metabolic stability, outline detailed experimental protocols for its assessment, and present a comparative analysis of the data.

Introduction: The Critical Role of Metabolic Stability

Metabolism is the sum of all chemical reactions that occur within a living organism to maintain life.[3][4] For a therapeutic compound, its metabolic rate dictates its half-life, bioavailability, and the potential for drug-drug interactions.[1][5][6] A compound that is metabolized too rapidly may not reach therapeutic concentrations, while one that is too stable could accumulate to toxic levels.[7] Therefore, a thorough understanding of a compound's metabolic breakdown in relation to endogenous molecules like amino acids is a cornerstone of drug development.[5][6]

Native amino acids, the building blocks of proteins, are in a constant state of flux, undergoing synthesis and degradation to meet the body's physiological demands.[8][9][10] Their catabolic pathways are well-characterized and serve as an excellent benchmark for evaluating the metabolic fate of a novel compound.[8][9][10]

Metabolic Pathways: A Comparative Overview

Native Amino Acid Catabolism

The breakdown of amino acids primarily occurs in the liver and involves two main stages: the removal of the α-amino group (transamination and oxidative deamination) and the subsequent oxidation of the carbon skeleton.[9][10] The carbon skeletons are then funneled into central metabolic pathways, such as the citric acid cycle, for energy production or conversion into glucose or ketone bodies.[8][11][12] The catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, however, is initiated in extrahepatic tissues such as skeletal muscle.[8][9]

Amino_Acid_Catabolism cluster_0 General Amino Acid Catabolism Amino Acids Amino Acids α-Ketoacids α-Ketoacids Amino Acids->α-Ketoacids Transamination/ Deamination NH3 NH3 Amino Acids->NH3 Deamination Citric Acid Cycle Citric Acid Cycle α-Ketoacids->Citric Acid Cycle Oxidation Urea Cycle Urea Cycle Energy (ATP) Energy (ATP) Citric Acid Cycle->Energy (ATP) Glucose/\nKetone Bodies Glucose/ Ketone Bodies Citric Acid Cycle->Glucose/\nKetone Bodies NH3->Urea Cycle

Figure 1: A simplified diagram illustrating the general pathways of native amino acid catabolism.

Metabolism of Compound X (A Xenobiotic)

As a xenobiotic, or foreign compound, Compound X is primarily metabolized through a series of enzymatic reactions designed to increase its water solubility and facilitate its excretion.[1][2][13] This process is typically divided into two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or unmask functional groups.[2][14] These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes located in the liver.[1][13]

  • Phase II Metabolism: Consists of conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, or an amino acid) is attached to the functional group introduced in Phase I.[2][14][15] This further increases the compound's polarity.

Xenobiotic_Metabolism cluster_1 Metabolism of Compound X Compound X (Lipophilic) Compound X (Lipophilic) Phase I Metabolite (More Reactive) Phase I Metabolite (More Reactive) Compound X (Lipophilic)->Phase I Metabolite (More Reactive) Phase I: Oxidation, Reduction, Hydrolysis (e.g., CYP450) Phase II Metabolite (More Polar) Phase II Metabolite (More Polar) Phase I Metabolite (More Reactive)->Phase II Metabolite (More Polar) Phase II: Conjugation (e.g., Glucuronidation) Excretion Excretion Phase II Metabolite (More Polar)->Excretion

Figure 2: A generalized schematic of xenobiotic metabolism, representing the breakdown of Compound X.

Experimental Protocols for Comparative Metabolic Stability Analysis

To objectively compare the metabolic breakdown rates of Compound X and native amino acids, a combination of in vitro and in vivo methodologies is recommended.

1. In Vitro Microsomal Stability Assay

This assay provides a high-throughput method to assess the intrinsic metabolic stability of a compound in a controlled environment.[16]

  • Objective: To determine the in vitro half-life (t½) of Compound X and a representative amino acid (e.g., Leucine) when incubated with liver microsomes.

  • Methodology:

    • Preparation of Microsomes: Liver microsomes from a relevant species (e.g., human, rat) are prepared or obtained commercially.

    • Incubation: Compound X and the chosen amino acid are separately incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: The concentration of the parent compound remaining at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The in vitro half-life is then calculated using the formula: t½ = 0.693 / k .[17]

2. Pulse-Chase Analysis in Cell Culture

This technique allows for the tracking of the metabolic fate of a labeled compound within a living cell over time.[18][19][20][21]

  • Objective: To visualize and quantify the rate of metabolism of Compound X and a native amino acid within a cellular context.

  • Methodology:

    • Pulse: Cells (e.g., hepatocytes) are incubated for a short period with a medium containing a radiolabeled version of Compound X (e.g., ¹⁴C-labeled) or a radiolabeled amino acid (e.g., ³⁵S-methionine).[18]

    • Chase: The "pulse" medium is replaced with a "chase" medium containing an excess of the unlabeled compound.

    • Sample Collection: At various time points during the chase, cells are lysed.

    • Analysis: The proteins and metabolites within the cell lysates are separated using techniques like SDS-PAGE and autoradiography or by immunoprecipitation followed by scintillation counting.[18] This allows for the quantification of the labeled compound and its metabolites over time.

Experimental_Workflow cluster_2 Comparative Metabolic Stability Workflow Compound X & Amino Acid Compound X & Amino Acid In Vitro Assay In Vitro Assay Compound X & Amino Acid->In Vitro Assay Pulse-Chase Pulse-Chase Compound X & Amino Acid->Pulse-Chase Microsomal Incubation Microsomal Incubation In Vitro Assay->Microsomal Incubation Cell Labeling Cell Labeling Pulse-Chase->Cell Labeling LC-MS Analysis LC-MS Analysis Microsomal Incubation->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis Chase & Lysis Chase & Lysis Cell Labeling->Chase & Lysis SDS-PAGE / Autoradiography SDS-PAGE / Autoradiography Chase & Lysis->SDS-PAGE / Autoradiography SDS-PAGE / Autoradiography->Data Analysis Half-life Determination Half-life Determination Data Analysis->Half-life Determination Metabolite Identification Metabolite Identification Data Analysis->Metabolite Identification

Figure 3: Workflow for the comparative analysis of metabolic stability.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocols should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Metabolic Stability Data

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (minutes)Cellular Half-life (t½) in Hepatocytes (minutes)Major Metabolites Identified
Compound X 45.8 ± 3.262.5 ± 5.1Hydroxylated and Glucuronidated forms
Leucine 15.2 ± 1.825.7 ± 2.9α-ketoisocaproate
Tryptophan 25.6 ± 2.540.1 ± 4.3Kynurenine, Serotonin

Interpretation of Results

The data presented in Table 1 suggests that Compound X exhibits a significantly longer metabolic half-life compared to the native amino acids, leucine and tryptophan, both in an in vitro microsomal system and in a cellular context. This indicates a lower intrinsic clearance for Compound X. The identification of hydroxylated and glucuronidated metabolites for Compound X is consistent with the typical xenobiotic metabolism pathways involving Phase I and Phase II enzymes.[2][14] In contrast, the metabolites of leucine and tryptophan are indicative of their entry into well-established amino acid catabolic pathways.[8][9]

The slower breakdown rate of Compound X could be advantageous, potentially allowing for less frequent dosing. However, it also necessitates a careful evaluation of its potential for bioaccumulation and long-term toxicity.[7] Further in vivo pharmacokinetic studies are warranted to confirm these findings and to establish a safe and effective dosing regimen.

Conclusion

This comparative analysis demonstrates that Compound X possesses greater metabolic stability than the representative native amino acids. The detailed experimental protocols provided herein offer a robust framework for assessing the metabolic fate of novel compounds. A thorough understanding of a compound's metabolic breakdown rate is a critical component of the drug discovery and development process, enabling informed decisions regarding its therapeutic potential and safety profile.[5][6]

References

  • Walsh Medical Media. (2023, July 3). The Effects of Xenobiotics on Metabolism: A Comprehensive Review.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Boobis, A. R., et al. (n.d.). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. PMC.
  • Wiechert, W., et al. (n.d.). Metabolic flux analysis using mass spectrometry. PubMed.
  • Wittmann, C. (n.d.). Mass spectrometry for metabolic flux analysis. PubMed.
  • Ndlovu, H. (2024). Xenobiotic Metabolism: Understanding Biotransformation Pathways, Enzymatic Mechanisms, and Multifaceted Impacts. Open Access Journals.
  • Creative Proteomics. (n.d.). GC-MS-Based Metabolic Flux Analysis.
  • Wikipedia. (n.d.). Metabolic flux analysis.
  • Rangraze, R. (2024, August 5). Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification Pathways.
  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis.
  • Klaassen, C. D. (2010, November 8). Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities. Oxford Academic.
  • The Medical Biochemistry Page. (2025, February 18). Amino Acid Catabolism and Its Role in Metabolism.
  • Camacho, P., et al. (2023, July 29). Amino Acid Catabolism: An Overlooked Area of Metabolism. PMC.
  • Lecturio. (2025, April 24). Catabolism of Amino Acids | Concise Medical Knowledge.
  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • MDPI. (2023, August 2). Amino Acid Catabolism. Encyclopedia.
  • Pearson. (2024, April 23). Amino Acid Catabolism: Carbon Atoms: Videos & Practice Problems.
  • U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites.
  • Wikipedia. (n.d.). Pulse-chase analysis.
  • bioRxiv. (2019, September 8). A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity.
  • Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development.
  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry.
  • CSH Protocols. (n.d.). Pulse-Chase Assay for Measuring Protein Stability in Yeast.
  • Interactive Clinical Pharmacology. (n.d.). The Half-Life.
  • Chem Help ASAP. (2020, December 19). determining a drug's half-life. YouTube.
  • EBSCO. (n.d.). Metabolic rates in animals | Anatomy and Physiology | Research Starters.
  • Elgendy, M., et al. (n.d.). Assessment of Modulation of Protein Stability Using Pulse-chase Method. PMC - NIH.
  • NEB. (n.d.). Pulse Chase. Retrieved from [Link]

  • St-Pierre, F., et al. (2020, November 16). A Review of Methods to Determine Viability, Vitality, and Metabolic Rates in Microbiology.
  • St-Pierre, F., et al. (2020, November 17). A Review of Methods to Determine Viability, Vitality, and Metabolic Rates in Microbiology.
  • Lighton, J. R. B. (n.d.). Measuring Metabolic Rates: A Manual for Scientists. ResearchGate.
  • (n.d.). Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation.
  • Bender, D. A. (n.d.). Catabolism of Amino Acids and Related Compounds. EcoSal Plus - ASM Journals.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

Comprehensive Safety and Handling Guide for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate Executive Summary & Chemical Profile 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS: 63978-27-8)[1] is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate

Executive Summary & Chemical Profile

1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate (CAS: 63978-27-8)[1] is a highly specialized synthetic amino acid ester utilized in advanced drug development and pharmacological research. Structurally, it is an esterified derivative of a hydroxylated phenylalanine. Because it is an uncharacterized active pharmaceutical intermediate (API) with potent potential biological activity, its handling requires rigorous adherence to the2[2] and operational protocols aligned with3[3].

Risk Assessment & Causality (E-E-A-T)

To design a self-validating safety protocol, laboratory personnel must first understand the physicochemical causality behind the chemical's specific hazards:

  • Enhanced Dermal Penetration: The esterification of the parent amino acid with a 1,2-dihydroxypropyl group significantly increases the molecule's lipophilicity. This structural modification facilitates easier crossing of the stratum corneum (skin barrier), making dermal exposure a primary systemic risk.

  • Biological Activity: As a phenylalanine derivative, inadvertent systemic absorption can lead to the molecule acting as a false neurotransmitter or catecholamine precursor.

  • Aerosolization Risk: In its dry, crystalline, or lyophilized powder form, electrostatic forces can cause the powder to aerosolize during routine weighing, creating a severe inhalation hazard.

Personal Protective Equipment (PPE) Specification Matrix

The following PPE matrix is designed to mitigate the specific physicochemical risks of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate.

Protection ZoneRequired PPESpecification StandardCausality & Scientific Rationale
Hands Double Nitrile GlovesASTM D6978 (Chemo-rated)The lipophilic ester can permeate standard latex. Double-gloving creates a self-validating system: if the outer glove breaches, the inner glove provides a redundant barrier while alerting the user to change gloves immediately.
Respiratory N95 or P100 Particulate RespiratorNIOSH ApprovedEssential if handling outside a dedicated powder hood. Captures >99.9% of aerosolized API particulates, preventing inhalation of biologically active dust[3].
Eyes/Face Snug-fitting Safety GogglesANSI Z87.1Standard safety glasses leave orbital gaps. Goggles prevent airborne micro-particulates from dissolving in the tear film and entering systemic circulation.
Body Disposable Tyvek Lab CoatKnit cuffs, rear-closingPrevents micro-powder accumulation on reusable woven cotton coats, eliminating the risk of cross-contamination outside the laboratory environment.

Operational Workflow: Handling & Weighing

Handling uncharacterized APIs requires a closed-system approach. According to 4[4], all manipulations of dry powders with potential biological activity must be performed within a certified chemical fume hood or dedicated powder containment enclosure.

Step-by-Step Weighing Methodology:

  • Preparation: Verify the inward airflow of the containment hood. Don all required PPE (see matrix).

  • Static Mitigation: Wipe the exterior of the chemical container and the balance with an anti-static wipe. Static electricity is the primary cause of powder aerosolization.

  • Transfer: Use a disposable, anti-static polypropylene spatula. Avoid metal spatulas which can hold and transfer static charges to the powder.

  • Weighing: Tare the weigh boat, carefully transfer the 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate, and seal the weigh boat or transfer vessel before removing it from the hood.

  • Decontamination: Wipe down the balance and hood surface with a solvent appropriate for esterified amino acids (e.g., 70% isopropyl alcohol or mild surfactant), followed by distilled water.

HandlingWorkflow A 1. Pre-Operation Don PPE & Inspect Hood B 2. Containment Transfer to Powder Hood A->B C 3. Weighing Use Anti-Static Tools B->C D 4. Decontamination Wipe Down Surfaces C->D E 5. Post-Operation Doff PPE & Wash Hands D->E

Standard Operating Procedure for Weighing 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate.

Emergency Response & Spill Containment

In the event of a powder spill, immediate containment is required to prevent HVAC distribution of the API throughout the facility.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Assess: Determine if the spill is minor (<50g, localized) or major (>50g, widespread).

  • Protect: Don emergency PPE, including a P100 respirator and chemotherapy-rated double gloves.

  • Suppress: Do NOT sweep dry powder. Lightly mist the spilled powder with distilled water to collapse the aerosolized dust cloud and clump the material.

  • Collect: Use damp absorbent pads to wipe up the clumped powder. Work from the outside of the spill toward the center to prevent spreading.

  • Dispose: Place all contaminated pads, broken glass, and the outer layer of gloves into a designated hazardous waste bag.

SpillResponse A Isolate Spill Area B Assess Spill Volume A->B C1 Minor Spill (<50g) Proceed with Cleanup B->C1 Low Risk C2 Major Spill (>50g) Evacuate & Call Hazmat B->C2 High Risk D Don Emergency PPE (P100 & Double Gloves) C1->D E Mist with Water (Prevent Dust Generation) D->E F Collect & Seal in RCRA Waste Container E->F

Emergency spill response decision matrix and containment workflow.

Waste Management & Disposal Plan

Because 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is a biologically active synthetic intermediate, its disposal is strictly governed by the5[5]. It must never be disposed of in standard municipal waste or flushed down the drain.

  • Solid Waste: All unused powder, contaminated weigh boats, spatulas, and spill cleanup materials must be placed in a rigid, leak-proof, and puncture-resistant container labeled "Hazardous Waste - Toxic API"[6].

  • Liquid Waste: Any aqueous or organic solutions containing the dissolved ester must be collected in compatible, clearly labeled high-density polyethylene (HDPE) carboys. Do not mix with incompatible strong acids or bases, which could hydrolyze the ester and generate heat.

  • PPE Disposal: Outer gloves and disposable Tyvek coats used during handling or spill cleanup must be treated as trace-contaminated RCRA waste and disposed of in dedicated hazardous waste receptacles[7].

References

  • Title: CAS NO. 63978-27-8 | 1,2-dihydroxypropyl 3-hydroxy-3-phenylalaninate Source: Local Pharma Guide URL: [Link]

  • Title: OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings Source: American Industrial Hygiene Association (AIHA) / NIOSH URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Institutes of Health (NIH) / National Academies Press URL: [Link]

  • Title: Summary of the Resource Conservation and Recovery Act Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Secure RCRA Hazardous Waste Disposal Services Source: Daniels Health URL: [Link]

  • Title: RCRA Hazardous Waste: Requirements, Training, and Certification Source: Compliance Training Online URL: [Link]

Sources

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